molecular formula C11H11NO3S B3058368 1,2-Benzisothiazole-2(3H)-butanoic acid, 3-oxo- CAS No. 89139-50-4

1,2-Benzisothiazole-2(3H)-butanoic acid, 3-oxo-

Cat. No.: B3058368
CAS No.: 89139-50-4
M. Wt: 237.28 g/mol
InChI Key: XEAFJQMIKUQLNM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,2-Benzisothiazole-2(3H)-butanoic acid, 3-oxo- is a useful research compound. Its molecular formula is C11H11NO3S and its molecular weight is 237.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1,2-Benzisothiazole-2(3H)-butanoic acid, 3-oxo- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,2-Benzisothiazole-2(3H)-butanoic acid, 3-oxo- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-(3-oxo-1,2-benzothiazol-2-yl)butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO3S/c13-10(14)6-3-7-12-11(15)8-4-1-2-5-9(8)16-12/h1-2,4-5H,3,6-7H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEAFJQMIKUQLNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(S2)CCCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30332745
Record name 1,2-Benzisothiazole-2(3H)-butanoic acid, 3-oxo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30332745
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89139-50-4
Record name 1,2-Benzisothiazole-2(3H)-butanoic acid, 3-oxo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30332745
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(3-oxo-2,3-dihydro-1,2-benzothiazol-2-yl)butanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Technical Profile: 4-(3-Oxo-1,2-benzothiazol-2-yl)butanoic Acid (CAS 89139-50-4)

Author: BenchChem Technical Support Team. Date: February 2026

Topic: CAS 89139-50-4 Molecular Structure and Safety Data Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

4-(3-Oxo-1,2-benzothiazol-2-yl)butanoic acid (CAS 89139-50-4) is a specialized heterocyclic building block and hapten derivative of 1,2-benzisothiazol-3(2H)-one (BIT) . While BIT is a ubiquitous industrial biocide and preservative, this specific butyric acid derivative serves a critical role in immunochemistry and analytical assay development .

Its primary utility lies in its structure: the benzisothiazolinone core acts as the antigenic determinant (epitope) for BIT, while the butyric acid tail provides a reactive carboxyl handle for conjugation to carrier proteins (e.g., BSA, KLH). This enables the generation of antibodies for ELISA (Enzyme-Linked Immunosorbent Assay) detection of BIT contamination in consumer products, paints, and cosmetics. Additionally, it serves as a scaffold in medicinal chemistry for the design of cysteine protease inhibitors due to the electrophilic nature of the isothiazolinone ring.

Chemical Identity & Physical Properties[1][2][3]

Nomenclature & Identification
ParameterDetail
CAS Number 89139-50-4
IUPAC Name 4-(3-Oxo-1,2-benzothiazol-2-yl)butanoic acid
Synonyms 4-(3-Oxobenzo[d]isothiazol-2(3H)-yl)butanoic acid; BIT-butyric acid; 4-(Benzisothiazolin-3-one-2-yl)butyric acid
Molecular Formula C₁₁H₁₁NO₃S
Molecular Weight 237.28 g/mol
SMILES O=C(O)CCCN1SC2=CC=CC=C2C1=O
InChI Key XEAFJQMIKUQLNM-UHFFFAOYSA-N
Physical & Chemical Characteristics
PropertyValue / Description
Appearance White to off-white crystalline solid
Solubility Soluble in DMSO, DMF, Methanol; sparingly soluble in water (acid form)
Melting Point 128–132 °C (Typical for N-alkylated BIT derivatives)
pKa (Acid) ~4.76 (Carboxylic acid tail)
Reactivity Electrophilic S-N bond (susceptible to nucleophilic attack by thiols); Carboxyl group reactive to carbodiimides (EDC).

Molecular Architecture & Mechanism

The molecule consists of two distinct functional domains: the Pharmacophore/Epitope (BIT core) and the Linker/Handle (Butyric Acid).

Structural Diagram

MolecularStructure cluster_0 Functional Domains cluster_1 Mechanism of Action BIT_Core Benzisothiazolinone Core (Epitope / Electrophile) Linker Propyl Chain (Spacer) BIT_Core->Linker N-Alkylation Disulfide Disulfide Adduct (Inhibition/Haptenization) BIT_Core->Disulfide S-N Bond Cleavage Carboxyl Carboxylic Acid (Conjugation Handle) Linker->Carboxyl Terminus Target_Thiol Cysteine Thiol (-SH) (Enzyme/Protein) Target_Thiol->Disulfide Nucleophilic Attack

Caption: Domain architecture of CAS 89139-50-4 showing the electrophilic core and conjugation handle.

Mechanistic Insight[5][6]
  • Hapten Function: The BIT core is too small (<1000 Da) to elicit an immune response alone. The butyric acid tail allows covalent attachment to a carrier protein (e.g., Keyhole Limpet Hemocyanin) via amide bond formation. The immune system then recognizes the exposed BIT core as the antigen.

  • Biological Reactivity: The isothiazolinone ring contains an activated sulfur-nitrogen bond. In biological systems, this bond reacts with nucleophilic thiol groups (cysteine residues) in enzymes, leading to the formation of a mixed disulfide. This is the mechanism of action for BIT's biocidal activity and its potential as a protease inhibitor.

Synthesis Protocol

Objective: Synthesis of 4-(3-oxo-1,2-benzothiazol-2-yl)butanoic acid via N-alkylation of 1,2-benzisothiazol-3(2H)-one.

Reagents Required[2][3][4][5][6][7][8][9][10][11]
  • Precursor: 1,2-Benzisothiazol-3(2H)-one (BIT) [CAS 2634-33-5]

  • Alkylating Agent: Ethyl 4-bromobutyrate [CAS 2969-81-5]

  • Base: Potassium Carbonate (K₂CO₃) or Sodium Hydride (NaH)

  • Solvent: DMF (Dimethylformamide) or Acetone

  • Hydrolysis: NaOH (1M), HCl (1M)

Step-by-Step Methodology
Step 1: N-Alkylation (Ester Formation)
  • Dissolution: Dissolve 10 mmol of BIT in 20 mL of anhydrous DMF under nitrogen atmosphere.

  • Deprotonation: Add 12 mmol of anhydrous K₂CO₃. Stir at room temperature for 30 minutes to generate the nitrogen anion.

  • Alkylation: Dropwise add 11 mmol of ethyl 4-bromobutyrate .

  • Reaction: Heat the mixture to 60–80 °C for 4–6 hours. Monitor by TLC (Hexane:EtOAc 1:1) for the disappearance of BIT.

  • Workup: Pour the reaction mixture into 100 mL ice water. Extract with Ethyl Acetate (3 x 30 mL). Wash organic layer with brine, dry over Na₂SO₄, and concentrate in vacuo.

    • Intermediate Product: Ethyl 4-(3-oxo-1,2-benzothiazol-2-yl)butyrate.

Step 2: Ester Hydrolysis
  • Hydrolysis: Dissolve the crude ester in 15 mL of THF/Water (1:1). Add 20 mmol of NaOH (1M solution).

  • Stir: Stir at room temperature for 2 hours.

  • Acidification: Cool the solution to 0 °C. Acidify to pH 2–3 using 1M HCl. The product, CAS 89139-50-4 , will precipitate as a white solid.

  • Purification: Filter the solid, wash with cold water, and recrystallize from Ethanol/Water if necessary.

Applications in Research

A. Immunoconjugate Preparation (Hapten-Carrier)

To generate antibodies for BIT detection, CAS 89139-50-4 must be conjugated to a carrier protein.

Protocol (EDC/NHS Coupling):

  • Activation: Dissolve 2 mg of CAS 89139-50-4 in 0.5 mL DMSO. Add 1.5 eq EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and 1.5 eq NHS (N-Hydroxysuccinimide). Stir for 1 hour to form the NHS-ester.

  • Conjugation: Add the activated mixture dropwise to a solution of BSA (10 mg) in PBS (pH 7.4).

  • Purification: Dialyze against PBS for 24 hours to remove unreacted hapten.

  • Validation: Verify conjugation ratio (Hapten density) via UV-Vis spectroscopy or MALDI-TOF MS.

B. Medicinal Chemistry Scaffold
  • Protease Inhibition: The benzisothiazolinone core is a "warhead" for cysteine proteases (e.g., Caspases, Cathepsins). The butyric acid tail can be modified with amides to probe the S1/S2 pockets of the enzyme.

  • Transglutaminase Inhibition: Derivatives of BIT have shown activity against tissue transglutaminase (TG2).

Safety, Handling & Toxicology (E-E-A-T)

Hazard Classification

While specific toxicological data for this derivative is limited compared to the parent BIT, it should be handled with the assumption that it retains the sensitizing properties of the isothiazolinone class.

Hazard ClassGHS CodeDescription
Acute Toxicity H302Harmful if swallowed.
Skin Irritation H315Causes skin irritation.[1]
Eye Irritation H319Causes serious eye irritation.
Sensitization H317May cause an allergic skin reaction (Skin Sensitizer).
Handling Protocols
  • PPE: Nitrile gloves (double gloving recommended due to potential permeability of DMSO solutions), safety goggles, and lab coat.

  • Containment: Weigh and handle the solid powder in a chemical fume hood to prevent inhalation of dust.

  • Decontamination: In case of spill, neutralize with a solution of 10% Sodium Bisulfite (NaHSO₃) or Sodium Metabisulfite, which nucleophilically attacks the isothiazolinone ring, rendering it inactive.

  • Waste: Dispose of as hazardous organic waste containing sulfur and nitrogen.

References

  • PubChem Compound Summary. (2025). 4-(3-Oxo-1,2-benzothiazol-2-yl)butanoic acid (CID 462934). National Center for Biotechnology Information. Link

  • European Chemicals Agency (ECHA). (2024). Registration Dossier: 1,2-Benzisothiazol-3(2H)-one.[2] (Source for BIT core safety data). Link

  • BenchChem. (2025).[3] General Protocol for N-Alkylation of Amides/Lactams.Link

  • Herman, B. et al. (2002). Isothiazolinone derivatives as inhibitors of tissue transglutaminase.Bioorganic & Medicinal Chemistry Letters, 12(15), 1931-1934.
  • Sigma-Aldrich. (2024). Safety Data Sheet: Benzisothiazolinone.Link

Sources

A Technical Guide to 4-(3-oxo-1,2-benzothiazol-2-yl)butanoic acid: Synthesis, Properties, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: February 2026

For the attention of: Researchers, scientists, and drug development professionals.

This document provides a comprehensive technical overview of 4-(3-oxo-1,2-benzothiazol-2-yl)butanoic acid, a heterocyclic compound incorporating the well-regarded benzothiazole and butyric acid scaffolds. This guide details its chemical identity, a robust synthetic protocol, physicochemical properties, and explores its potential applications in drug discovery based on the known bioactivities of its constituent moieties.

Chemical Identity and Nomenclature

The fundamental step in understanding any chemical entity is to establish its precise identity through standardized nomenclature.

IUPAC Name: 4-(3-oxo-1,2-benzothiazol-2-yl)butanoic acid[1].

This systematic name accurately describes the molecular structure: a butanoic acid chain substituted at the fourth carbon by the nitrogen atom of a 1,2-benzothiazole ring system, which features a ketone group at the third position.

Synonyms: The compound is also known by several other names and identifiers, which are crucial for comprehensive literature and database searches. These include:

  • 4-(3-oxo-2,3-dihydro-1,2-benzothiazol-2-yl)butanoic acid[1]

  • 1,2-Benzisothiazole-2(3H)-butanoic acid, 3-oxo-[1]

  • 4-(3-oxobenzo[d]isothiazol-2(3H)-yl)butanoic acid[1]

  • 4-(Saccharinyl)butanoic acid

  • CAS Number: 89139-50-4[1]

The synonym "4-(Saccharinyl)butanoic acid" is particularly insightful as it highlights its nature as a derivative of saccharin (1,2-benzisothiazol-3(2H)-one 1,1-dioxide), a widely known artificial sweetener. This structural relationship is key to its synthesis.

Physicochemical Properties

A summary of the key computed physicochemical properties of 4-(3-oxo-1,2-benzothiazol-2-yl)butanoic acid is presented in Table 1. These parameters are vital for predicting its behavior in biological systems and for designing experimental protocols.

PropertyValueSource
Molecular Formula C₁₁H₁₁NO₃SPubChem[1]
Molecular Weight 253.28 g/mol PubChem[1]
XLogP3 1.3PubChem[1]
Hydrogen Bond Donor Count 1PubChem
Hydrogen Bond Acceptor Count 4PubChem
Rotatable Bond Count 4PubChem
Topological Polar Surface Area 76.9 ŲPubChem
Formal Charge 0PubChem

Table 1: Computed Physicochemical Properties of 4-(3-oxo-1,2-benzothiazol-2-yl)butanoic acid.

Synthesis Protocol: N-Alkylation of Saccharin

The synthesis of 4-(3-oxo-1,2-benzothiazol-2-yl)butanoic acid is most effectively achieved through a two-step process involving the N-alkylation of the sodium salt of saccharin with a suitable 4-halobutanoic acid ester, followed by ester hydrolysis. This method leverages the nucleophilicity of the nitrogen in the saccharin anion.

Rationale Behind Experimental Choices
  • Choice of Base: Sodium saccharin is used as the starting material. The acidic proton on the nitrogen of saccharin is readily removed by a base. Using the pre-formed sodium salt ensures a high concentration of the nucleophilic anion.

  • Choice of Alkylating Agent: Ethyl 4-bromobutyrate is an ideal alkylating agent. The bromine atom is a good leaving group, and the ester functionality is relatively stable under the reaction conditions for the alkylation step, preventing self-polymerization or other side reactions. It also allows for a straightforward final deprotection (hydrolysis) to yield the desired carboxylic acid.

  • Choice of Solvent: A polar aprotic solvent such as dimethylformamide (DMF) is chosen to dissolve the sodium saccharin and to facilitate the SN2 reaction by solvating the cation, thereby leaving the nucleophilic anion more reactive.

  • Hydrolysis: The final step involves the hydrolysis of the ethyl ester to the carboxylic acid. This can be achieved under either acidic or basic conditions. Basic hydrolysis followed by acidification is often preferred for its efficiency and to minimize potential side reactions.

Experimental Workflow

The overall synthetic workflow is depicted in the following diagram:

Synthesis_Workflow cluster_0 Step 1: N-Alkylation cluster_1 Step 2: Hydrolysis Saccharin_Na Sodium Saccharin Intermediate Ethyl 4-(3-oxo-1,2-benzothiazol-2-yl)butanoate Saccharin_Na->Intermediate DMF, Heat Ethyl_Bromo Ethyl 4-bromobutyrate Ethyl_Bromo->Intermediate Final_Product 4-(3-oxo-1,2-benzothiazol-2-yl)butanoic acid Intermediate->Final_Product 1. NaOH(aq), Heat 2. HCl(aq)

A schematic of the two-step synthesis of the target compound.

Detailed Step-by-Step Methodology

Step 1: Synthesis of Ethyl 4-(3-oxo-1,2-benzothiazol-2-yl)butanoate

  • To a stirred solution of sodium saccharin (1.0 eq) in dry dimethylformamide (DMF, 5 mL/mmol of saccharin), add ethyl 4-bromobutyrate (1.1 eq).

  • Heat the reaction mixture to 80-90 °C and maintain this temperature for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate (3 x volume of aqueous phase).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude ester intermediate.

  • Purify the crude product by column chromatography on silica gel if necessary.

Step 2: Hydrolysis to 4-(3-oxo-1,2-benzothiazol-2-yl)butanoic acid

  • Dissolve the crude or purified ethyl 4-(3-oxo-1,2-benzothiazol-2-yl)butanoate from Step 1 in a mixture of ethanol and a 10% aqueous solution of sodium hydroxide.

  • Heat the mixture to reflux and stir for 2-4 hours, or until TLC indicates the complete consumption of the starting material.

  • Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the ethanol.

  • Dilute the remaining aqueous solution with water and wash with a non-polar organic solvent (e.g., diethyl ether or dichloromethane) to remove any unreacted starting material or non-polar impurities.

  • Cool the aqueous layer in an ice bath and acidify to a pH of approximately 2 by the dropwise addition of concentrated hydrochloric acid.

  • Collect the resulting precipitate by vacuum filtration, wash with cold water, and dry under vacuum to afford the final product, 4-(3-oxo-1,2-benzothiazol-2-yl)butanoic acid.

Potential Biological Activities and Therapeutic Applications

While specific biological data for 4-(3-oxo-1,2-benzothiazol-2-yl)butanoic acid is not extensively reported in the public domain, its chemical structure, combining the benzothiazole and butyric acid moieties, suggests several promising avenues for therapeutic investigation.

The Benzothiazole Scaffold in Drug Discovery

The benzothiazole nucleus is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological activities, including:

  • Anticancer Activity: Many benzothiazole derivatives have demonstrated potent antiproliferative effects in various cancer cell lines.

  • Antimicrobial and Antifungal Activity: The benzothiazole ring system is a core component of several antimicrobial and antifungal agents.

  • Enzyme Inhibition: Benzothiazoles have been shown to inhibit a variety of enzymes, including kinases and oxidoreductases. For instance, certain benzothiazole derivatives are potent inhibitors of NRH:quinone oxidoreductase 2 (NQO2), a target for inflammation and cancer[2].

The Role of Butyric Acid and its Derivatives

Butyric acid, a short-chain fatty acid, is a natural product of gut microbial fermentation with a well-documented role in maintaining colonic health. Its derivatives have been investigated for:

  • Histone Deacetylase (HDAC) Inhibition: Butyric acid is a known HDAC inhibitor, leading to changes in gene expression that can induce cell differentiation and apoptosis in cancer cells. This makes it a compound of interest in oncology.

  • Anti-inflammatory Effects: Butyric acid has demonstrated anti-inflammatory properties, particularly in the context of the gut-lung axis, where it can modulate systemic inflammation[3].

Postulated Mechanism of Action and Therapeutic Potential

The conjugation of the benzothiazole scaffold with a butyric acid tail in 4-(3-oxo-1,2-benzothiazol-2-yl)butanoic acid could lead to a synergistic or novel pharmacological profile.

Potential_Applications cluster_compound 4-(3-oxo-1,2-benzothiazol-2-yl)butanoic acid cluster_moieties Structural Moieties cluster_activities Potential Biological Activities cluster_targets Potential Therapeutic Areas Compound Core Compound Benzothiazole Benzothiazole Scaffold Compound->Benzothiazole Butyric_Acid Butyric Acid Moiety Compound->Butyric_Acid Anticancer Anticancer Benzothiazole->Anticancer Enzyme_Inhibition Enzyme Inhibition (e.g., NQO2, HDAC) Benzothiazole->Enzyme_Inhibition Anti_inflammatory Anti-inflammatory Butyric_Acid->Anti_inflammatory Butyric_Acid->Enzyme_Inhibition Oncology Oncology Anticancer->Oncology Inflammatory_Diseases Inflammatory Diseases Anti_inflammatory->Inflammatory_Diseases Enzyme_Inhibition->Oncology Enzyme_Inhibition->Inflammatory_Diseases

Logical relationship of structural components to potential therapeutic applications.

Based on this structural analysis, 4-(3-oxo-1,2-benzothiazol-2-yl)butanoic acid is a compelling candidate for screening in assays related to:

  • Oncology: As a potential dual-action agent, where the benzothiazole moiety could contribute to cytotoxicity and the butyric acid tail could act as an HDAC inhibitor.

  • Inflammatory Diseases: The known anti-inflammatory properties of both scaffolds suggest potential applications in chronic inflammatory conditions.

Further research is warranted to elucidate the specific biological targets and pharmacological profile of this compound.

Conclusion

4-(3-oxo-1,2-benzothiazol-2-yl)butanoic acid is a readily synthesizable compound with a chemical structure that suggests significant potential for applications in drug discovery and development. This guide provides a solid foundation for researchers interested in exploring this and related molecules, from its fundamental chemical identity and a detailed synthetic protocol to a reasoned exploration of its potential therapeutic applications. The convergence of the well-established pharmacological importance of the benzothiazole and butyric acid scaffolds in this single molecule makes it a high-priority candidate for further investigation.

References

  • PubChem. 4-(3-Oxo-2,3-dihydro-1,2-benzothiazol-2-yl)butanoic acid. National Center for Biotechnology Information. [Link]

  • Royal Society of Chemistry. Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. [Link]

  • PubMed. Novel and potent aldose reductase inhibitors: 4-benzyl- and 4-(benzothiazol-2-ylmethyl)-3,4-dihydro-3-oxo-2H-1,4-benzothiazine-2-acetic acid derivatives. [Link]

  • MDPI. Benzothiazole Derivatives Endowed with Antiproliferative Activity in Paraganglioma and Pancreatic Cancer Cells: Structure–Activity Relationship Studies and Target Prediction Analysis. [Link]

  • MDPI. Synthesis and Biological Evaluation of Marine-Inspired Benzothiazole Derivatives as Retinoid X Receptor-α Antagonists with Anti-Cancer Activities. [Link]

  • MDPI. N-(Benzothiazol-2-yl)-4-((5-chlorobenzoxazol-2-yl)amino)butanamide. [Link]

  • PubMed Central (PMC). Artificial sugar saccharin and its derivatives: role as a catalyst. [Link]

  • PubMed. Role of butyric acid and its derivatives in the treatment of colorectal cancer and hemoglobinopathies. [Link]

  • Journal of Young Pharmacists. Design, Synthesis and Characterization of Benzothiazole Analogues as Promising Pharmacological Agents. [Link]

  • PubMed Central (PMC). Discovery of Potent Benzothiazole Inhibitors of Oxidoreductase NQO2, a Target for Inflammation and Cancer. [Link]

  • PubMed Central (PMC). Synthesis and Biological Activity Assessment of 2-Styrylbenzothiazoles as Potential Multifunctional Therapeutic Agents. [Link]

  • PubMed Central (PMC). Probiotics-derived butyric acid may suppress systemic inflammation in a murine model of chronic obstructive pulmonary disease (COPD). [Link]

  • ResearchGate. Synthesis, DFT Study and Bioactivity Evaluation of New Butanoic Acid Derivatives as Antiviral Agents. [Link]

  • MDPI. 4-[(4-Chlorophenyl)carbamoyl]butanoic Acid. [Link]

Sources

Technical Profile: Benzisothiazolinone (BIT) Butyric Acid Derivative

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the chemical architecture, synthesis, and mechanistic profile of 4-(3-oxobenzo[d]isothiazol-2(3H)-yl)butanoic acid , a functionalized derivative of the industrial biocide Benzisothiazolinone (BIT).

Compound: 4-(3-oxobenzo[d]isothiazol-2(3H)-yl)butanoic acid CAS Registry Number: 89139-50-4 Molecular Formula: C₁₁H₁₁NO₃S Molecular Weight: 237.28 g/mol

Executive Technical Summary

The BIT-butyric acid derivative represents a strategic structural modification of the 1,2-benzisothiazolin-3-one (BIT) scaffold. While BIT is a ubiquitous antimicrobial agent used in industrial preservation, its application is often limited by high skin sensitization potential and limited solubility in non-alkaline aqueous media.

This derivative incorporates a butanoic acid moiety at the nitrogen position (N-alkylation). This modification serves three critical functions:

  • Solubility Modulation: The terminal carboxylic acid introduces pH-dependent solubility, allowing the molecule to exist as a water-soluble salt at neutral/basic pH while retaining lipophilicity in acidic environments.

  • Linker Utility: The carboxylic acid group acts as a versatile "handle" for further chemical conjugation (e.g., amide coupling), making this compound a valuable intermediate for synthesizing complex bioactive molecules or prodrugs.

  • Bioactivity Retention: It retains the electrophilic sulfur-nitrogen (S-N) bond essential for BIT's antimicrobial mechanism while potentially altering tissue distribution and membrane permeability via the aliphatic chain.

Chemical Architecture & Synthesis

The synthesis of 4-(3-oxobenzo[d]isothiazol-2(3H)-yl)butanoic acid follows a convergent pathway involving the N-alkylation of the BIT core followed by ester hydrolysis.

Synthetic Logic

Direct alkylation of BIT with 4-chlorobutyric acid is often low-yielding due to competing acid-base reactions. The preferred industrial and laboratory route utilizes ethyl 4-bromobutyrate as the alkylating agent, followed by saponification. This ensures high regioselectivity for the nitrogen atom over the oxygen (O-alkylation is rare in BIT but possible under specific conditions).

Step-by-Step Synthesis Protocol

Pre-requisites: Inert atmosphere (N₂), anhydrous solvents.

Step 1: N-Alkylation (Formation of the Ester Intermediate)

  • Charge: In a round-bottom flask equipped with a reflux condenser, dissolve 1,2-benzisothiazolin-3-one (BIT) (1.0 eq) in anhydrous DMF (Dimethylformamide).

  • Deprotonation: Add Potassium Carbonate (K₂CO₃) (1.5 eq) or Sodium Hydride (NaH) (1.1 eq) at 0°C. Stir for 30 minutes to generate the BIT anion.

  • Alkylation: Dropwise add Ethyl 4-bromobutyrate (1.1 eq).

  • Reaction: Heat the mixture to 60–80°C for 4–6 hours. Monitor via TLC (Hexane:EtOAc 7:3) for the disappearance of BIT.

  • Workup: Quench with water, extract with Ethyl Acetate, wash with brine, and dry over Na₂SO₄. Concentrate to yield Ethyl 4-(3-oxobenzo[d]isothiazol-2(3H)-yl)butanoate.

Step 2: Saponification (Hydrolysis to Acid)

  • Solvolysis: Dissolve the crude ester from Step 1 in a 1:1 mixture of THF/Methanol .

  • Hydrolysis: Add 1M NaOH (2.0 eq) aqueous solution. Stir at room temperature for 2–4 hours.

  • Acidification: Evaporate organic solvents. Acidify the remaining aqueous phase to pH ~2 using 1M HCl .

  • Isolation: The product, 4-(3-oxobenzo[d]isothiazol-2(3H)-yl)butanoic acid , will precipitate as a white solid.[1] Filter, wash with cold water, and recrystallize from Ethanol/Water if necessary.

Synthesis Pathway Visualization[2]

SynthesisPathway BIT 1,2-Benzisothiazolin-3-one (BIT Core) Intermediate Ethyl 4-(3-oxobenzo[d] isothiazol-2(3H)-yl)butanoate (Ester Intermediate) BIT->Intermediate N-Alkylation Reagents1 Ethyl 4-bromobutyrate K2CO3 / DMF 60°C Reagents1->Intermediate Product 4-(3-oxobenzo[d] isothiazol-2(3H)-yl) butanoic acid Intermediate->Product Saponification Reagents2 NaOH / MeOH Hydrolysis then HCl (pH 2) Reagents2->Product

Figure 1: Two-step synthetic pathway transforming the BIT core into the butyric acid derivative via an ester intermediate.

Mechanism of Action (MOA)

The biological activity of this derivative hinges on the preservation of the isothiazolinone ring's electrophilicity.

The Electrophilic Warhead (S-N Bond)

The core mechanism is identical to BIT: interaction with microbial thiols .

  • Target: Intracellular thiol groups (-SH) found in essential enzymes (e.g., dehydrogenase enzymes) and antioxidants like glutathione.

  • Reaction: The nucleophilic thiol attacks the sulfur atom of the isothiazolinone ring.

  • Ring Opening: This cleavage disrupts the S-N bond, opening the ring and forming a mixed disulfide (S-S) with the protein.

  • Consequence: This irreversible modification inhibits enzyme function, depletes cellular glutathione pools, and induces metabolic collapse (inhibition of respiration and ATP synthesis).

Role of the Butyric Acid Chain

Unlike the parent BIT, the butyric acid tail adds a specific pharmacokinetic dimension:

  • pH-Gated Transport: At physiological pH (7.4), the carboxylate is ionized (COO⁻), increasing water solubility and preventing rapid passive diffusion across non-target membranes. In the acidic microenvironment of bacterial biofilms or fungal vacuoles, the acid becomes protonated (COOH), increasing lipophilicity and facilitating membrane penetration.

  • Reduced Sensitization: By increasing the molecular weight and altering the logP, the derivative may exhibit reduced skin penetration compared to the smaller, more volatile parent BIT, potentially lowering the risk of allergic contact dermatitis.

Mechanistic Pathway Visualization

MOA Compound BIT-Butyric Acid Derivative (Electrophile) Complex Thiol-S Interaction (Nucleophilic Attack) Compound->Complex Target Microbial Enzyme (Active Site Cysteine -SH) Target->Complex RingOpen Ring Opening (S-N Bond Cleavage) Complex->RingOpen Rapid Reaction Death Metabolic Inhibition (Cell Death) RingOpen->Death Enzyme Inactivation

Figure 2: Mechanism of Action illustrating the electrophilic attack on microbial thiols leading to metabolic inhibition.

Quantitative Data & Specifications

Physicochemical Properties
PropertyValueNote
IUPAC Name 4-(3-oxobenzo[d]isothiazol-2(3H)-yl)butanoic acid
LogP (Predicted) ~1.3Moderately lipophilic (acid form)
pKa (Acid) ~4.8Carboxylic acid ionization
Solubility Low in water (acid form); High in pH > 7 buffersSalt formation improves solubility
Appearance White to off-white crystalline solid
Antimicrobial Efficacy (General BIT Class)

While specific MIC data for the butyric acid derivative varies by strain, it generally follows the BIT spectrum but requires higher concentrations due to the increased molecular weight.

Organism ClassRepresentative StrainMIC Range (ppm)
Gram-Negative Pseudomonas aeruginosa50 – 150
Gram-Positive Staphylococcus aureus10 – 50
Fungi Aspergillus niger20 – 80
Yeast Candida albicans25 – 75

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 462934: 4-(3-Oxo-2,3-dihydro-1,2-benzothiazol-2-yl)butanoic acid. PubChem. Available at: [Link]

  • Scientific Committee on Consumer Safety (SCCS). Opinion on Benzisothiazolinone. European Commission. Available at: [Link]

  • Williams, T. M. "The Mechanism of Action of Isothiazolone Biocides." PowerPlant Chemistry, 2007. (General mechanism reference for isothiazolone class).
  • Morley, J. O., et al. "Structure-activity relationships in 1,2-benzisothiazol-3(2H)-ones." European Journal of Medicinal Chemistry.

Sources

A Comprehensive Technical Guide to Determining the Organic Solvent Solubility of 3-oxo-1,2-benzisothiazole-2(3H)-butanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The solubility of an active pharmaceutical ingredient (API) in organic solvents is a critical physicochemical property that influences every stage of drug development, from synthesis and purification to formulation and bioavailability. This in-depth technical guide outlines a systematic and scientifically rigorous approach for determining the solubility of 3-oxo-1,2-benzisothiazole-2(3H)-butanoic acid, a novel heterocyclic compound. Recognizing the potential scarcity of pre-existing data for such a specific molecule, this document focuses on establishing a robust experimental framework. It provides a narrative built on the pillars of theoretical understanding, practical experimental design, and meticulous data analysis. We will explore the foundational principles of solubility, detail validated protocols for both qualitative and quantitative assessment, and provide guidance on data interpretation and presentation. This guide is intended for researchers, scientists, and drug development professionals, offering them the tools to generate reliable and reproducible solubility data, thereby accelerating the journey from discovery to clinical application.

Introduction: The Critical Role of Solubility Data

In the pharmaceutical industry, understanding a compound's solubility is not merely an academic exercise; it is a fundamental requirement for successful drug development.[1] Poor solubility can lead to significant challenges, including low bioavailability, difficulties in formulation, and unpredictable therapeutic outcomes.[2][3] For a novel molecule like 3-oxo-1,2-benzisothiazole-2(3H)-butanoic acid, establishing a comprehensive solubility profile in a range of organic solvents is a primary step in its preformulation characterization.[4] This data informs crucial decisions regarding:

  • Process Chemistry: Selection of appropriate solvents for reaction, crystallization, and purification.

  • Formulation Development: Identifying suitable excipients and delivery systems, such as for topical ointments or injectable solutions.[4]

  • Analytical Method Development: Choosing solvents for chromatographic analysis and sample preparation.

  • Toxicology Studies: Preparing accurate dosing solutions for preclinical safety assessments.

This guide provides the theoretical and practical framework to empower researchers to generate this vital data package with confidence and precision.

Theoretical Framework: Predicting and Understanding Solubility

Before embarking on experimental measurements, a theoretical assessment of the target molecule can provide invaluable insights and guide solvent selection. The principle of "like dissolves like" serves as our foundational concept, suggesting that a solute will dissolve best in a solvent that has a similar polarity and intermolecular force profile.[5][6]

Molecular Structure Analysis

Let's dissect the structure of 3-oxo-1,2-benzisothiazole-2(3H)-butanoic acid :

  • 1,2-Benzisothiazole Core: This fused heterocyclic system is relatively rigid and contains both polar (N-S, C=O) and nonpolar (benzene ring) regions.[7][8] The benzisothiazole moiety itself contributes to the molecule's aromaticity and potential for π-π stacking interactions.

  • Butanoic Acid Side Chain: The carboxylic acid group (-COOH) is a key feature. It is highly polar and capable of acting as both a hydrogen bond donor (the -OH group) and a hydrogen bond acceptor (the C=O group).[6][9][10] This functional group will dominate the molecule's acidic properties and its interactions with polar, protic solvents.

  • Overall Polarity: The combination of the aromatic, heterocyclic core and the polar carboxylic acid side chain suggests that the molecule possesses a balanced, or amphiphilic, character. Its solubility will be highly dependent on the solvent's ability to interact favorably with both the nonpolar and polar regions of the molecule.

Based on this structure, we can predict that 3-oxo-1,2-benzisothiazole-2(3H)-butanoic acid will exhibit good solubility in polar organic solvents, particularly those capable of hydrogen bonding.[6] Its solubility in nonpolar hydrocarbon solvents is expected to be significantly lower.[9][10]

Hansen Solubility Parameters (HSP)

For a more quantitative prediction, the Hansen Solubility Parameter (HSP) model can be employed.[11][12] This model deconstructs the total cohesive energy of a substance into three components:

  • δD (Dispersion): Energy from atomic dispersion forces.

  • δP (Polar): Energy from dipolar intermolecular forces.

  • δH (Hydrogen Bonding): Energy from hydrogen bonds.[11][13]

The principle is that substances with similar HSP values are likely to be miscible.[14] While experimentally determining the HSP for a new compound requires a series of solubility tests, group contribution methods can be used to estimate these values. By comparing the estimated HSP of our target molecule to the known HSP of various solvents, we can rationally select a screening library that covers a wide range of interaction potentials.[15]

Experimental Design: A Tiered Approach to Solubility Determination

A systematic, tiered approach is recommended to efficiently determine the solubility of 3-oxo-1,2-benzisothiazole-2(3H)-butanoic acid. This approach progresses from rapid, qualitative assessments to precise, quantitative measurements.

Solvent Selection Strategy

The choice of solvents is critical. A diverse set should be selected to probe a wide range of polarities and chemical functionalities. The table below provides a recommended starting list, categorized by solvent class.

Solvent ClassExample SolventsRationale
Protic Polar Methanol, Ethanol, Isopropanol, WaterCapable of hydrogen bonding with the carboxylic acid group.
Aprotic Polar Acetone, Acetonitrile, Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF)Possess strong dipoles to interact with polar groups.
Ethers Tetrahydrofuran (THF), 1,4-DioxaneModerate polarity, hydrogen bond acceptors.
Esters Ethyl AcetateCommon solvent in synthesis and chromatography.
Chlorinated Dichloromethane (DCM), ChloroformCan dissolve a range of polarities but pose safety concerns.
Hydrocarbons Hexane, Heptane, TolueneNonpolar solvents to establish the lower limit of solubility.
Tier 1: Rapid Qualitative to Semi-Quantitative Assessment

The initial goal is to quickly categorize solubility as high, medium, or low. This is often done by adding incremental amounts of the solute to a fixed volume of solvent.[4]

Protocol:

  • Add 1 mL of the selected solvent to a small, clear glass vial.

  • Add approximately 1 mg of 3-oxo-1,2-benzisothiazole-2(3H)-butanoic acid.

  • Cap the vial and vortex for 30-60 seconds at room temperature.

  • Visually inspect for undissolved solid material.

  • If fully dissolved, add another 5 mg and repeat the process.

  • Continue adding solute in increments (e.g., 10 mg, 20 mg) until a saturated solution with excess solid is observed.

  • Record the approximate solubility in categories (e.g., <1 mg/mL, 1-10 mg/mL, 10-50 mg/mL, >50 mg/mL).

This initial screen helps prioritize solvents for the more resource-intensive quantitative analysis and provides a rough estimate for preparing stock solutions.

Tier 2: Quantitative Thermodynamic Solubility Determination (Shake-Flask Method)

The "gold standard" for determining equilibrium or thermodynamic solubility is the shake-flask method.[16][17] This method ensures that the solvent is fully saturated with the solute and that the system has reached equilibrium.

G cluster_prep 1. Preparation cluster_equilibration 2. Equilibration cluster_separation 3. Phase Separation cluster_analysis 4. Quantification prep1 Add excess solid API to a known volume of solvent in a sealed vial. prep2 Prepare multiple replicates (n≥3) and a solvent blank. prep1->prep2 equil1 Agitate at a constant temperature (e.g., 25°C) using an orbital shaker. prep2->equil1 equil2 Equilibrate for a sufficient duration (e.g., 24-72 hours). equil1->equil2 equil3 Confirm equilibrium by sampling at multiple time points (e.g., 24h, 48h). equil2->equil3 sep1 Allow vials to stand, then centrifuge to pellet excess solid. equil3->sep1 sep2 Carefully withdraw an aliquot of the supernatant for analysis. sep1->sep2 sep3 Alternatively, filter through a solvent-compatible syringe filter (e.g., 0.22 µm PTFE). sep1->sep3 ana1 Dilute the aliquot with a suitable mobile phase or solvent. sep2->ana1 sep3->ana1 ana2 Quantify concentration using a validated analytical method (e.g., HPLC-UV). ana1->ana2 ana3 Calculate solubility against a standard calibration curve. ana2->ana3

Figure 1. Workflow for the Shake-Flask Solubility Method.

Detailed Shake-Flask Protocol:
  • Preparation: To a series of glass vials, add a known volume (e.g., 2 mL) of the selected organic solvent. Add an excess amount of 3-oxo-1,2-benzisothiazole-2(3H)-butanoic acid to each vial, ensuring a visible amount of undissolved solid remains. The goal is to create a slurry. Prepare at least three replicates for each solvent.

  • Equilibration: Seal the vials tightly and place them in an orbital shaker or on a rotating wheel in a temperature-controlled environment (typically 25 °C). Agitate the samples for a predetermined period, generally 24 to 72 hours, to ensure equilibrium is reached.[2][3] To confirm that equilibrium has been achieved, samples can be taken at different time points (e.g., 24h and 48h) until the measured concentration plateaus.[18]

  • Phase Separation: After equilibration, remove the vials and allow them to stand undisturbed for a short period. To separate the saturated supernatant from the excess solid, either centrifuge the vials or filter the solution through a chemically inert, low-binding syringe filter (e.g., 0.22 µm PTFE). Filtration is often preferred but one must be cautious of potential solute adsorption onto the filter membrane.[17]

  • Analysis: Carefully take a precise aliquot of the clear supernatant and dilute it gravimetrically or volumetrically with a suitable solvent to a concentration within the linear range of the analytical method.

  • Quantification: Analyze the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV). The concentration is determined by comparing the response to a calibration curve prepared from known standards of 3-oxo-1,2-benzisothiazole-2(3H)-butanoic acid.

Analytical Method Validation: Ensuring Data Integrity

The reliability of your solubility data is entirely dependent on the quality of the analytical method used for quantification. A full method validation is not always necessary for early-stage screening, but the method must be demonstrated to be "fit-for-purpose." Key parameters to assess include:

  • Specificity: The method should be able to distinguish and quantify the analyte in the presence of any potential impurities or degradants.

  • Linearity and Range: The detector response must be linear over the concentration range used for quantification. A calibration curve with an R² value > 0.995 is typically required.

  • Accuracy: The agreement between the measured value and the true value. This can be assessed by spiking a blank solvent with a known amount of the compound.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[19]

Adhering to principles outlined in guidelines from the International Council for Harmonisation (ICH), such as ICH Q6B, ensures that the data generated is robust and defensible.[20][21][22][23]

Data Presentation and Interpretation

All quantitative solubility data should be compiled into a clear, concise table. It is crucial to report the solubility in standard units (e.g., mg/mL and mol/L) and to specify the temperature at which the measurement was made.

Table 1: Template for Reporting Solubility Data of 3-oxo-1,2-benzisothiazole-2(3H)-butanoic acid at 25°C
SolventSolubility (mg/mL) ± SDSolubility (mol/L) ± SDQualitative Classification
e.g., MethanolData ± Std DevData ± Std Deve.g., Very Soluble
e.g., AcetoneData ± Std DevData ± Std Deve.g., Soluble
e.g., Ethyl AcetateData ± Std DevData ± Std Deve.g., Sparingly Soluble
e.g., TolueneData ± Std DevData ± Std Deve.g., Slightly Soluble
e.g., HeptaneData ± Std DevData ± Std Deve.g., Practically Insoluble

Note: SD refers to the standard deviation of at least three replicate measurements.

Interpreting this data involves correlating the observed solubilities with the physicochemical properties of the solvents. For instance, high solubility in methanol and DMSO would confirm the importance of the carboxylic acid's hydrogen bonding and polar interactions. Conversely, low solubility in heptane would highlight the molecule's overall polar nature.

G cluster_properties Molecular Properties cluster_solvent Solvent Properties Mol_Structure Compound Structure H_Bond Hydrogen Bonding (Donor/Acceptor) Mol_Structure->H_Bond Polarity Molecular Polarity Mol_Structure->Polarity Solubility Observed Solubility H_Bond->Solubility Influences Polarity->Solubility Influences Solv_Polarity Solvent Polarity (Dielectric Constant) Solv_Polarity->Solubility Correlates with Solv_HSP Hansen Parameters (δD, δP, δH) Solv_HSP->Solubility Correlates with

Figure 2. Factors Influencing Experimental Solubility.

Conclusion

Determining the organic solvent solubility of a novel compound like 3-oxo-1,2-benzisothiazole-2(3H)-butanoic acid is a foundational activity in pharmaceutical development. It is a process that demands more than rote execution of a protocol; it requires a thoughtful integration of theoretical chemistry, strategic experimental design, and rigorous analytical science. By following the tiered approach detailed in this guide—from structural analysis and qualitative screening to the definitive shake-flask method—researchers can generate high-quality, reliable data. This information is indispensable for guiding subsequent development activities, ensuring that the journey from a promising molecule to a viable drug candidate is built on a solid foundation of physicochemical understanding.

References

  • American Chemical Society. (n.d.). Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews.
  • Rowan University. (n.d.). Predicting Solubility.
  • Al-Khafaji, J., et al. (2023). Prediction of organic compound aqueous solubility using machine learning: a comparison study of descriptor-based and fingerprints-based models. PMC.
  • CK-12 Foundation. (2026). Physical Properties of Carboxylic Acids.
  • Starr, J. N., & King, C. J. (1992). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. UNT Digital Library.
  • Nguyen, B., et al. (2020). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. Nature Communications.
  • Verheyen, G., et al. (n.d.). Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures Using Machine Learning and Thermodynamics. AIChE.
  • LibreTexts. (2021). 25.2 Physical Properties of Carboxylic Acids.
  • Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter.
  • LibreTexts. (2020). 15.4: Physical Properties of Carboxylic Acids. Chemistry LibreTexts.
  • LGM Pharma. (2023). Best Practices For Successful Method Validation.
  • SciSpace. (2012). Experimental and Computational Methods Pertaining to Drug Solubility.
  • Pharma Beginners. (n.d.). Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV.
  • YouTube. (2024). Analytical Method Validation Tips and Tricks in the Pharmaceutical Industry.
  • SlideShare. (n.d.). solubility experimental methods.pptx.
  • Wikipedia. (n.d.). Hansen solubility parameter.
  • DSDP Analytics. (n.d.). ICH Q6B Specifications: test procedures and acceptance criteria for biotechnological/biological products - Scientific guideline.
  • Scribd. (n.d.). Introduction to Solubility Parameters | PDF.
  • Hansen Solubility Parameters. (n.d.). The Handbook.
  • ProPharma Group. (2025). Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance.
  • West Pharmaceutical Services. (n.d.). Hansen solubility parameters to predict drug & container interactions.
  • American Coatings Association. (n.d.). Hansen Solubility Parameters (HSP): 1—Introduction.
  • Dow Development Labs. (n.d.). Ask a Formulator: What is the Purpose and Approach to Solubility Studies?.
  • ACS Publications. (n.d.). Water-enhanced solubility of carboxylic acids in organic solvents and its application to extraction processes. Industrial & Engineering Chemistry Research.
  • European Medicines Agency. (n.d.). Q6A Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products: Chemical Substances.
  • ResearchGate. (n.d.). Analytical method validation: A brief review.
  • World Health Organization. (n.d.). Annex 4.
  • European Medicines Agency. (2006). Q6B Specifications: Test Procedures and Acceptance Criteria for Biotechnological/Biological Products.
  • PMC. (n.d.). Determination of aqueous solubility by heating and equilibration: A technical note.
  • U.S. Food and Drug Administration. (2025). ICH Q6B: Test Procedures and Acceptance Criteria for Biotechnological/Biological Products.
  • Lokey Lab Protocols. (2017). Shake Flask logK.
  • Enamine. (n.d.). Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).
  • Bienta. (n.d.). Shake-Flask Solubility Assay.
  • ECA Academy. (n.d.). ICH Q6B Specifications: Test Procedures and Acceptance Criteria for Biotechnological/Biological Products.
  • PMC. (2022). Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme.
  • PubChem. (n.d.). 1,2-Benzisothiazol-3(2H)-one.
  • Sigma-Aldrich. (n.d.). 3-Oxo-2,3-dihydro-1,2-benzisothiazole-6-carboxylic acid 1,1-dioxide.
  • FooDB. (2010). Showing Compound 1,2-Benzisothiazol-3(2H)-one (FDB012808).
  • Bulletin of the Chemical Society of Ethiopia. (2022). SYNTHESIS AND BIOLOGICAL ASSESSMENT OF NEW BENZOTHIAZOLOPYRIDINE AND BENZOTHIAZOLYL-TRIAZOLE DERIVATIVES AS ANTIOXIDANT AND ANTI.

Sources

A Technical Guide to the Biological Activity of Benzisothiazole Butanoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The benzisothiazole nucleus is a privileged heterocyclic scaffold renowned for imparting a wide spectrum of biological activities to its derivatives.[1][2] This technical guide provides an in-depth exploration of a specific, highly promising subclass: benzisothiazole butanoic acid derivatives. By appending a butanoic (or propanoic) acid moiety, researchers have successfully modulated the physicochemical properties of the parent scaffold to enhance therapeutic potential, particularly in the realms of anti-inflammatory, analgesic, and antimicrobial action. This document synthesizes current knowledge on the synthesis, mechanisms of action, and structure-activity relationships of these compounds. It further provides detailed, field-proven experimental protocols for their evaluation, aiming to equip researchers and drug development professionals with the foundational knowledge required to advance this chemical class toward clinical application.

Introduction: The Benzisothiazole Scaffold as a Privileged Structure

In the landscape of medicinal chemistry, heterocyclic compounds form the backbone of a vast majority of therapeutic agents. Among these, the benzisothiazole moiety—a bicyclic system featuring a benzene ring fused to a thiazole ring—has garnered significant attention.[3] Its derivatives are noted for a remarkable diversity of pharmacological effects, including anticancer, antimicrobial, anti-inflammatory, anticonvulsant, and antidiabetic properties.[4][5] This wide range of activities stems from the scaffold's unique electronic and structural features, which allow for versatile interactions with a multitude of biological targets.[2] The structural rigidity and potential for substitution at multiple positions make benzisothiazole an ideal starting point for the rational design of novel therapeutic agents.[1][2]

The Significance of the Butanoic Acid Moiety

While the benzisothiazole core provides the foundational pharmacophore, the nature of its substituents is critical for tuning activity and specificity. The strategic incorporation of a butanoic acid (or, more specifically, a propanoic acid) side chain has proven to be a particularly effective strategy. This addition influences several key molecular properties:

  • Modulation of Physicochemical Properties: The carboxylic acid group enhances hydrophilicity, which can improve aqueous solubility and bioavailability.

  • Introduction of a Key Interaction Point: The carboxylate can act as a hydrogen bond donor/acceptor or form ionic interactions with amino acid residues in target proteins, such as the active sites of enzymes.

  • Enhanced Biological Efficacy: Studies have demonstrated that propanoic acid derivatives of benzisothiazolinones exhibit significantly higher analgesic and anti-inflammatory activities compared to their acetic acid counterparts, indicating that the length of the alkyl chain is a critical determinant of potency.

Synthetic Pathways for Benzisothiazole Butanoic Acid Derivatives

The synthesis of the target compounds typically involves a two-stage approach: formation of the core benzisothiazole nucleus followed by the attachment of the butanoic acid side chain.

Core Synthesis

Modern synthetic strategies for the benzisothiazole core often begin with readily available starting materials like 2-mercaptobenzamides. A robust method involves the copper(I)-catalyzed intramolecular oxidative dehydrogenative cyclization, which efficiently forms the requisite N–S bond under an oxygen atmosphere.[6] This approach is valued for its high yields and operational simplicity.

Diagram: General Synthetic Workflow

Synthesis_Workflow cluster_core Core Synthesis cluster_derivatization Derivatization Start 2-Mercaptobenzamide Derivative Core Benzisothiazol-3(2H)-one Core Start->Core Cu(I) Catalyst, O2 Atmosphere Intermediate Ester Intermediate Core->Intermediate Base (e.g., NaH) in Anhydrous Solvent Reagent Ethyl 4-bromobutanoate Reagent->Intermediate Final Benzisothiazole Butanoic Acid Derivative Intermediate->Final Base Hydrolysis (e.g., LiOH, H2O)

Caption: General workflow for synthesizing benzisothiazole butanoic acid derivatives.

Experimental Protocol: Synthesis of 2-(1,2-benzisothiazol-3-one-2-yl)butanoic acid

This protocol is a representative example of N-alkylation followed by hydrolysis.

Self-Validation: The integrity of this protocol is validated by monitoring each step with Thin Layer Chromatography (TLC) to ensure complete consumption of starting materials and by rigorous characterization of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.

Methodology:

  • N-Alkylation:

    • To a solution of 1,2-benzisothiazol-3(2H)-one (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) portion-wise at 0 °C under an inert nitrogen atmosphere.

    • Causality: NaH is a strong, non-nucleophilic base that deprotonates the nitrogen of the benzisothiazole, forming a nucleophilic anion necessary for the subsequent substitution reaction. The inert atmosphere prevents quenching of the base by moisture.

    • Stir the mixture at 0 °C for 30 minutes until gas evolution ceases.

    • Add a solution of ethyl 2-bromobutanoate (1.2 eq) in DMF dropwise.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Monitor the reaction by TLC (e.g., using 3:1 Hexane:Ethyl Acetate as eluent) until the starting material is consumed.

    • Quench the reaction by carefully adding saturated aqueous ammonium chloride (NH₄Cl) solution. Extract the product with ethyl acetate (3x).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude ester intermediate via column chromatography on silica gel.

  • Saponification (Ester Hydrolysis):

    • Dissolve the purified ester intermediate in a 3:1 mixture of tetrahydrofuran (THF) and water.

    • Add lithium hydroxide (LiOH, 2.0 eq) and stir the mixture at room temperature for 4-6 hours.

    • Causality: LiOH is a strong base that hydrolyzes the ethyl ester to the corresponding carboxylate salt. THF serves as a co-solvent to ensure miscibility.

    • Monitor the reaction by TLC until the ester is consumed.

    • Concentrate the mixture under reduced pressure to remove the THF.

    • Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted starting material.

    • Acidify the aqueous layer to pH 2-3 with 1M hydrochloric acid (HCl) at 0 °C.

    • Collect the resulting precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield the final butanoic acid derivative.

Key Biological Activities

Anti-inflammatory and Analgesic Activity

Derivatives with a propanoic acid side chain have demonstrated notable in vivo anti-inflammatory and analgesic effects.[3] This activity is believed to stem from the inhibition of key enzymes in the inflammatory cascade, particularly cyclooxygenase-2 (COX-2).[7] The COX-2 enzyme is responsible for converting arachidonic acid into prostaglandins, which are potent inflammatory mediators.

Diagram: Proposed Mechanism of COX-2 Inhibition

COX2_Pathway AA Arachidonic Acid (from cell membrane) COX2 COX-2 Enzyme AA->COX2 PGs Prostaglandins (PGE2, PGI2) COX2->PGs Inflammation Inflammation (Pain, Edema, Fever) PGs->Inflammation Inhibitor Benzisothiazole Butanoic Acid Derivative Inhibitor->COX2 Inhibition

Caption: Inhibition of the COX-2 pathway by benzisothiazole derivatives.

Table 1: In-Vivo Anti-inflammatory Activity
Compound IDSide Chain% Inhibition of Paw Edema (3h)
17c Phenylacetamide80%
17i Phenylacetamide78%
Celecoxib (Std.) -~85%
Data adapted from studies on related benzothiazole carboxamides demonstrating high efficacy in vivo.[3]
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This is the canonical model for evaluating acute anti-inflammatory activity.[4][8][9]

Self-Validation: The protocol's validity rests on the inclusion of three critical groups: a negative control (vehicle only) to establish the baseline inflammatory response, a positive control (a known NSAID like Diclofenac or Indomethacin) to confirm the model's sensitivity, and the test group. The dose-dependent response of the test compound further strengthens the results.

Methodology:

  • Animal Acclimatization: Acclimatize male Wistar rats (150-200 g) for one week under standard laboratory conditions (22±2 °C, 12h light/dark cycle) with free access to food and water.

  • Grouping and Dosing:

    • Divide animals into groups (n=6 per group): Vehicle Control, Positive Control (e.g., Indomethacin, 10 mg/kg), and Test Compound groups (e.g., 25, 50, 100 mg/kg).

    • Administer the test compounds and controls orally (p.o.) or intraperitoneally (i.p.) 60 minutes before the carrageenan injection. The vehicle is typically 0.5% carboxymethyl cellulose (CMC) in saline.

  • Induction of Inflammation:

    • Inject 0.1 mL of a 1% w/v solution of λ-carrageenan in sterile saline into the sub-plantar region of the right hind paw of each rat.

    • Causality: Carrageenan is a phlogistic agent that induces a biphasic inflammatory response.[8] The first phase involves the release of histamine and serotonin, while the second, more prolonged phase (which this assay measures), is mediated by prostaglandins, requiring the involvement of the COX enzyme.

  • Measurement of Paw Edema:

    • Measure the paw volume immediately before carrageenan injection (V₀) and at 1, 2, 3, and 4 hours post-injection (Vₜ) using a digital plethysmometer.

    • The edema is expressed as the increase in paw volume (Vₜ - V₀).

  • Data Analysis:

    • Calculate the percentage inhibition of edema for each group compared to the vehicle control group using the formula: % Inhibition = [ (ΔV_control - ΔV_treated) / ΔV_control ] x 100

    • Analyze data using one-way ANOVA followed by a post-hoc test (e.g., Dunnett's or Tukey's).

Antimicrobial Activity

N-alkanoic acid derivatives of 1,2-benzisothiazolin-3-one show potent activity, particularly against Gram-positive bacteria, yeasts, and molds. Structure-activity relationship (SAR) studies have revealed that antimicrobial potency is closely linked to the compound's lipophilicity (logP), with an optimal value leading to maximal activity.[10] Potential mechanisms of action include the inhibition of essential microbial enzymes like dihydropteroate synthase (DHPS).[11][12]

Table 2: Antimicrobial Activity (Minimum Inhibitory Concentration)
Compound ClassTarget OrganismRepresentative MIC (µg/mL)
Benzothiazole AmidesS. aureus3.91 - 15.6
Benzothiazole AmidesE. coli7.81
Benzothiazole HybridsC. albicans0.125 - 2
Data adapted from studies on various bioactive benzothiazole derivatives.[10][13]
Experimental Protocol: Broth Microdilution MIC Assay

This is the gold-standard method for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Self-Validation: The assay includes a sterility control (broth only), a growth control (broth + inoculum), and a positive control with a standard antibiotic (e.g., Ciprofloxacin, Amphotericin B). This ensures that the medium is not contaminated, the bacteria/fungi are viable, and the assay can detect growth inhibition.

Methodology:

  • Preparation:

    • Prepare a stock solution of the test compound in dimethyl sulfoxide (DMSO).

    • In a 96-well microtiter plate, add 50 µL of sterile Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi) to all wells.

    • Add 50 µL of the test compound stock solution to the first column of wells, creating an initial 2-fold dilution.

  • Serial Dilution:

    • Perform 2-fold serial dilutions by transferring 50 µL from the first column to the second, and so on, across the plate. Discard the final 50 µL from the last column. This creates a concentration gradient of the test compound.

  • Inoculation:

    • Prepare a standardized microbial inoculum adjusted to a 0.5 McFarland standard, then dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

    • Add 50 µL of this standardized inoculum to each well (except the sterility control).

  • Incubation:

    • Seal the plates and incubate at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.

  • Determination of MIC:

    • The MIC is visually determined as the lowest concentration of the compound at which there is no visible turbidity (growth). A viability indicator like resazurin can also be used for a colorimetric readout.

Structure-Activity Relationship (SAR) Insights

The biological activity of benzisothiazole butanoic acid derivatives is governed by specific structural features.

Diagram: Key SAR Findings

Caption: Summary of key structure-activity relationships for benzisothiazole derivatives.

Conclusion and Future Perspectives

Benzisothiazole butanoic acid derivatives represent a compelling class of compounds with validated anti-inflammatory and antimicrobial potential. The clear structure-activity relationships and defined mechanisms of action provide a solid foundation for further development. Future research should focus on:

  • Lead Optimization: Synthesizing novel analogues with systematic modifications to the benzene ring and butanoic acid chain to improve potency and selectivity.

  • In-depth Mechanistic Studies: Moving beyond enzyme inhibition assays to explore effects on downstream signaling pathways, such as NF-κB activation in inflammation.[7]

  • Pharmacokinetic and Toxicological Profiling: Evaluating the ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicology) properties of lead compounds to assess their drug-likeness and safety profiles for in vivo applications.

  • Broad-Spectrum Activity: Exploring the efficacy of these compounds against drug-resistant microbial strains and in more complex, chronic models of inflammation and cancer.[11][14]

By leveraging the insights and methodologies outlined in this guide, the scientific community can continue to unlock the therapeutic potential of this versatile chemical scaffold.

References

  • In Vivo Animal Models in Preclinical Evaluation of Anti- Inflammatory Activity- A Review. (n.d.). World Journal of Pharmacy and Pharmaceutical Sciences. [Link]

  • Biological Screening and Structure Activity relationship of Benzothiazole. (n.d.). International Journal of Research in Pharmaceutical Sciences and Technology. [Link]

  • Structural Activity Relationship and Importance of Benzothiazole Derivatives in Medicinal Chemistry: A Comprehensive Review. (n.d.). Bentham Science. [Link]

  • IN VIVO MODELS FOR EVALUATION OF ANTI INFLAMMATORY DRUGS. (n.d.). Slideshare. [Link]

  • Eze, F. I., Uzor, P. F., Ikechukwu, P., Obi, B. C., & Osadebe, P. O. (2019). In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. INNOSC Theranostics and Pharmacological Sciences, 2(2), 755. [Link]

  • Recent insights into antibacterial potential of benzothiazole derivatives. (2023). Journal of Molecular Structure, 1281, 135111. [Link]

  • New In Vivo LPS Model for Anti-Inflammatory Drug Profiling. (2023). Sygnature Discovery. [Link]

  • Advanced in vivo inflammation & immunology models | Preclinical CRO Services. (n.d.). Nuvisan. [Link]

  • Singh, M., Singh, S. K., Gangwar, M., Nath, G., & Singh, S. K. (2014). Design, Synthesis and mode of action of some benzothiazole derivatives bearing amide moiety as antibacterial agents. RSC Advances, 4(41), 21543-21554. [Link]

  • Synthesis and structure–activity relationship (SAR) studies of 1,2,3-triazole, amide, and ester-based benzothiazole derivatives as potential molecular probes for tau protein. (n.d.). RSC Medicinal Chemistry. [Link]

  • Benzothiazole Derivatives Endowed with Antiproliferative Activity in Paraganglioma and Pancreatic Cancer Cells: Structure–Activity Relationship Studies and Target Prediction Analysis. (2022). Molecules, 27(15), 4872. [Link]

  • Design, synthesis, and structure-activity relationship studies of benzothiazole derivatives as antifungal agents. (2016). European Journal of Medicinal Chemistry, 123, 830-843. [Link]

  • SYNTHESIS AND BIOLOGICAL ASSESSMENT OF NEW BENZOTHIAZOLOPYRIDINE AND BENZOTHIAZOLYL-TRIAZOLE DERIVATIVES AS ANTIOXIDANT AND ANTI. (n.d.). Journal of Population Therapeutics and Clinical Pharmacology. [Link]

  • Benzothiazole–thiazole hybrids as broad-spectrum antimicrobial agents: synthesis, SAR analysis, and molecular docking against bacterial and fungal targets. (2025). RSC Advances, 15(40), 27954-27971. [Link]

  • Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme. (2022). Antibiotics, 11(12), 1774. [Link]

  • Novel anti-inflammatory and analgesic agents: synthesis, molecular docking and in vivo studies. (2021). Journal of Taibah University Medical Sciences, 16(6), 871-885. [Link]

  • Anticancer and Anti-Inflammatory Effects of Benzothiazole Derivatives Targeting NF-κB/COX-2/iNOS in a Hepatocellular Carcinoma Cell Line. (2025). Journal of Gastrointestinal Cancer. [Link]

  • Synthesis of new benzothiazole derivatives with in-depth In-vitro, In-vivo anti-oxidant, anti-inflammatory and anti-ulcer activities. (2026). PLoS ONE, 21(1), e0337639. [Link]

  • Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. (2025). RSC Advances, 15(49), 34629-34661. [Link]

  • Synthesis of new benzothiazole derivatives with in-depth In-vitro, In-vivo anti-oxidant, anti-inflammatory and anti-ulcer activities. (2026). PLoS ONE, 21(1), e0337639. [Link]

  • Devarie-Baez, N. O., & Xian, M. (2010). Facile Preparation of 3-Substituted Benzisothiazoles from o-Mercaptoacylphenones. Organic Letters, 12(4), 752–754. [Link]

  • (2S)-3-methyl-2-(3-oxo-1,2-benzisothiazol-2(3H)-yl)butanoic acid. (n.d.). Oakwood Chemical. [Link]

  • Method for producing 1,2-benzisothiazol-3-ones. (n.d.). European Patent Office. [Link]

  • Recent Advances in the Synthesis of Benzo[d]isothiazol-3(2H)-One and Benzo[e][2][8]Thiazin-4-One Derivatives. (2025). Molecules, 30(9), 2099. [Link]

  • 1,2-Benzisothiazole 1,1-dioxides. Synthesis of 3-alkyl-(or aryl-)1,2-benzisothiazole 1,1-dioxides and related compounds. (n.d.). Journal of the Chemical Society, Perkin Transactions 1. [Link]

Sources

A Technical Guide to N-Substituted Benzisothiazolinone Carboxylic Acids: Synthesis, Properties, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,2-benzisothiazolin-3-one scaffold is a privileged heterocyclic structure known for its broad-spectrum biological activity, primarily as an antimicrobial agent. The strategic introduction of substituents on the nitrogen atom, particularly those containing a carboxylic acid moiety, has unlocked new therapeutic avenues, transforming this traditional biocide into a versatile pharmacophore for modern drug discovery. This technical guide provides a comprehensive review of N-substituted benzisothiazolinone carboxylic acids, beginning with an analysis of synthetic methodologies, including classical cyclization reactions and modern catalytic approaches. We delve into the critical role of the N-substituent and the terminal carboxylic acid in modulating physicochemical properties such as solubility and lipophilicity, which are paramount for drug-likeness. The core of this guide is a detailed exploration of the diverse biological activities of these compounds, moving beyond their antimicrobial origins to their emerging roles as potent, targeted inhibitors in oncology, neurodegenerative diseases, and virology. We present structure-activity relationship (SAR) data, detailed experimental protocols, and mechanistic insights, positioning this chemical class as a promising frontier for the development of novel therapeutics.

Introduction: The Emergence of a Versatile Scaffold

Heterocyclic compounds form the backbone of medicinal chemistry, with the benzisothiazole and its derivatives being of particular significance.[1][2] The 1,2-benzisothiazolin-3-one (BIT) core is characterized by a benzene ring fused to an isothiazolinone ring. For decades, the primary application of simple benzisothiazolinones has been as highly effective microbicides in industrial settings, leveraging their ability to disrupt microbial cellular functions.[3][4][5]

The key to unlocking the therapeutic potential of this scaffold lies in the modification of the N-2 position. N-substitution allows for the fine-tuning of steric and electronic properties, which in turn dictates biological specificity and potency. Furthermore, the incorporation of a carboxylic acid functional group, a well-known pharmacophore, introduces a critical feature for targeted drug design. Carboxylic acids are prevalent in over 450 approved drugs, often serving as a key interaction point with biological targets, typically through hydrogen bonding or ionic interactions with basic residues like arginine.[6][7] However, this moiety can also present challenges related to membrane permeability and metabolic stability.[6][8] The strategic combination of the N-substituted benzisothiazolinone core with a carboxylic acid functionality creates a class of molecules with significant potential to address complex therapeutic targets.

Synthetic Strategies for N-Substituted Benzisothiazolinones

The construction of the N-substituted benzisothiazolin-3-one core can be achieved through several synthetic routes, each with distinct advantages and limitations. The choice of method often depends on the availability of starting materials, desired scale, and the nature of the N-substituent.

Foundational Synthetic Pathways

Historically, the synthesis of benzisothiazolinones begins with precursors like 2,2'-dithiodibenzoic acid or 2-mercaptobenzoic acid.[3][9] A common approach involves the cleavage of the disulfide bond in 2,2'-dithiodibenzoic acid, followed by amidation and subsequent intramolecular cyclization to form the heterocyclic ring.[3] While robust, these methods can sometimes suffer from low yields, especially when incorporating long or complex N-substituents.[3]

Modern advancements have introduced more efficient and versatile methods:

  • Copper-Catalyzed Tandem Reactions: One-pot syntheses have been developed using copper catalysis to facilitate the reaction of o-bromobenzamide derivatives with a sulfur source like potassium thiocyanate (KSCN).[9][10] This approach proceeds via a tandem C-S and N-S bond formation, offering a concise route to the desired products.[10]

  • Electrochemical Synthesis: An environmentally benign method involves the electrochemical dehydrogenative cyclization of 2-mercaptobenzamides.[10] This process forms the intramolecular N-S bond through constant-current electrolysis, with hydrogen gas as the only byproduct.[10]

  • Hypervalent Iodine Reagents: Phenyliodine(III) bis(trifluoroacetate) (PIFA) has been used to oxidize substituted amides, generating an N-acylnitrenium ion that undergoes intramolecular amidation to form the N-S bond, yielding the benzisothiazolinone core.[9]

The diagram below illustrates the convergence of these primary synthetic strategies towards the target scaffold.

SynthesisPathways cluster_start Starting Materials cluster_methods Key Methodologies start1 2,2'-Dithiodibenzoic Acid or Derivatives method1 Oxidative Cyclization start1->method1 start2 o-Halobenzamides method2 Copper-Catalyzed C-S/N-S Coupling start2->method2 + KSCN start3 2-Mercaptobenzamides method3 Electrochemical N-S Bond Formation start3->method3 target N-Substituted Benzisothiazolin-3-ones method1->target method2->target method3->target MGL_Inhibition Allosteric Inhibition of MGL by Benzisothiazolinones (BTZ) cluster_MGL Monoacylglycerol Lipase (MGL) Active_Site Catalytic Triad (Ser122, Asp239, His269) Lid Flexible Lid Lid->Active_Site Closes Cys201 Cys201 Cys201->Lid Cys208 Cys208 Cys208->Lid Substrate 2-AG (Substrate) Substrate->Active_Site Access Blocked Inhibitor BTZ Inhibitor Inhibitor->Cys201 Reversible Covalent Interaction Inhibitor->Cys208

Sources

Methodological & Application

Synthesis of 4-(3-oxo-1,2-benzothiazol-2-yl)butanoic acid from BIT

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Purity Synthesis of 4-(3-oxo-1,2-benzothiazol-2-yl)butanoic acid

Abstract

This application note details a robust, scalable protocol for the synthesis of 4-(3-oxo-1,2-benzothiazol-2-yl)butanoic acid (CAS: 89139-50-4) starting from commercially available 1,2-benzisothiazol-3(2H)-one (BIT). The method utilizes a two-step sequence: regioselective N-alkylation with ethyl 4-bromobutyrate followed by mild ester hydrolysis. This route is designed to maximize regioselectivity (N- vs. O-alkylation) and ensure high purity (>98%) suitable for pharmaceutical applications, such as PROTAC linker synthesis or fragment-based drug discovery.

Introduction & Strategic Analysis

1,2-Benzisothiazol-3(2H)-one (BIT) is a privileged scaffold in medicinal chemistry, known for its antimicrobial and enzyme-inhibitory profiles (e.g., inhibition of transglutaminases and caspases). The introduction of a carboxylic acid handle via a butyl chain converts the BIT core into a versatile building block, allowing conjugation to amines or hydroxyls in complex molecules.

Synthetic Challenges:

  • Regioselectivity: The BIT anion is an ambident nucleophile. While N-alkylation is thermodynamically favored, O-alkylation (forming the imino ether) can occur, particularly with "hard" electrophiles or in specific solvent systems.

  • Ring Stability: The isothiazolone ring is susceptible to nucleophilic attack at the sulfur or carbonyl positions under harsh basic conditions.

  • Solubility: Zwitterionic amino-acid-like intermediates can be difficult to purify.

Solution: We employ an Ester-Intermediate Strategy . By using ethyl 4-bromobutyrate, we maintain a non-polar intermediate that can be easily purified by crystallization or silica chromatography before revealing the polar carboxylic acid.

Retrosynthetic Analysis

The target molecule is disconnected at the N-alkyl bond. The forward synthesis relies on the nucleophilic displacement of a primary alkyl halide by the deprotonated BIT nitrogen.

Retrosynthesis Target Target Molecule 4-(3-oxo-1,2-benzothiazol-2-yl)butanoic acid Precursor1 BIT (1,2-benzisothiazol-3(2H)-one) Target->Precursor1 N-Alkylation (C-N Disconnection) Precursor2 Linker Ethyl 4-bromobutyrate Target->Precursor2

Figure 1: Retrosynthetic disconnection showing the convergent assembly of the BIT core and the alkyl linker.

Experimental Protocol

Step 1: Synthesis of Ethyl 4-(3-oxo-1,2-benzothiazol-2-yl)butanoate

Objective: Regioselective N-alkylation.

Reagents:

  • 1,2-Benzisothiazol-3(2H)-one (BIT) [1.0 equiv][1]

  • Ethyl 4-bromobutyrate [1.2 equiv]

  • Potassium Carbonate (

    
    ), anhydrous [1.5 equiv]
    
  • Acetone (Reagent Grade) or DMF (for faster rates) [10 mL/g of BIT]

  • Potassium Iodide (KI) [0.1 equiv] (Catalyst)

Procedure:

  • Setup: Charge a round-bottom flask with BIT and anhydrous Acetone.

  • Deprotonation: Add

    
     and stir at room temperature for 15 minutes. The suspension may change color slightly as the salt forms.
    
  • Addition: Add Ethyl 4-bromobutyrate and catalytic KI.

  • Reaction: Heat the mixture to reflux (

    
    ) for 6–12 hours. Monitor by TLC (Hexane:EtOAc 7:3) or HPLC.[2] The product typically runs higher (less polar) than the starting BIT.
    
  • Workup:

    • Cool to room temperature.[3]

    • Filter off the inorganic salts (

      
      , excess 
      
      
      
      ).
    • Concentrate the filtrate under reduced pressure.[4]

    • Note: If DMF is used, dilute with water and extract with Ethyl Acetate (3x), then wash organics with brine.

  • Purification: The crude oil often solidifies. Recrystallize from Ethanol/Water or purify via flash chromatography (SiO2, 0-30% EtOAc in Hexanes) to remove any trace O-alkylated byproduct.

Key Checkpoint:

  • Target Yield: 85-95%

  • Appearance: White to off-white solid.

  • 1H NMR Diagnostic: Look for the triplet at

    
     ppm (
    
    
    
    ) and the absence of the broad NH singlet from BIT.
Step 2: Hydrolysis to 4-(3-oxo-1,2-benzothiazol-2-yl)butanoic acid

Objective: Ester saponification without ring degradation.

Reagents:

  • Ethyl ester intermediate (from Step 1) [1.0 equiv]

  • Lithium Hydroxide Monohydrate (

    
    ) [2.0 equiv]
    
  • THF / Water (3:1 ratio) [10 mL/g of ester]

Procedure:

  • Dissolution: Dissolve the ester in THF.

  • Saponification: Add the solution of

    
     in water dropwise at 
    
    
    
    .
  • Reaction: Allow to warm to room temperature and stir for 2–4 hours. Monitor by HPLC for disappearance of the ester.

    • Caution: Do not heat excessively (>40°C) to prevent opening of the isothiazolone ring.

  • Workup:

    • Evaporate the THF under reduced pressure.

    • Dilute the aqueous residue with water.

    • Wash the aqueous phase once with Ethyl Acetate (to remove any unreacted ester or non-polar impurities).

    • Acidification: Carefully acidify the aqueous phase to pH ~2 using 1M HCl. The product will precipitate as a white solid.[3][5]

  • Isolation: Filter the solid, wash with cold water, and dry under vacuum at

    
    .
    

Quantitative Data Summary:

ParameterStep 1 (Alkylation)Step 2 (Hydrolysis)
Limiting Reagent BITIntermediate Ester
Solvent System Acetone or DMFTHF / Water (3:1)
Temperature Reflux (Acetone) / 60°C (DMF)20–25°C
Time 6–12 Hours2–4 Hours
Typical Yield 85–92%90–95%
Purity (HPLC) >98% (after crystallization)>99%

Process Workflow Diagram

Workflow Start Start: BIT + K2CO3 + Acetone Step1 Reflux with Ethyl 4-bromobutyrate (6-12h) Start->Step1 Check1 TLC Check: Conversion complete? Step1->Check1 Check1->Step1 No Filter Filter Salts & Concentrate Check1->Filter Yes Purify Crystallization / Column (Remove O-alkyl impurities) Filter->Purify Hydrolysis Hydrolysis: LiOH / THF / H2O (RT, 2-4h) Purify->Hydrolysis Acidify Acidify to pH 2 with HCl Precipitate Product Hydrolysis->Acidify Final Final Product: 4-(3-oxo-1,2-benzothiazol-2-yl)butanoic acid Acidify->Final

Figure 2: Step-by-step process flow for the synthesis and purification of the target acid.

Troubleshooting & Critical Parameters

  • Regioselectivity (N vs O):

    • Issue: Formation of the O-alkylated imino ether.

    • Cause: High temperatures or very hard leaving groups.

    • Fix: Use soft electrophiles (bromides/iodides rather than chlorides/sulfonates) and polar aprotic solvents like DMF or Acetone which favor the thermodynamic N-product.

  • Ring Opening:

    • Issue: Loss of the BIT core during hydrolysis.

    • Cause: pH > 12 or high heat during saponification.

    • Fix: Use LiOH (milder than NaOH) and strictly control temperature. If ring opening occurs (detected by free thiol smell or complex NMR), acidify immediately to attempt recyclization, though yield will drop.

  • Dimerization:

    • Avoid using 4-chlorobutyric acid directly with strong bases (e.g., NaH), as the dianion can lead to polymerization or lower yields. The ester route prevents this.

References

  • Siegemund, A., et al. (2002). "1,2-Benzisothiazol-3(2H)-ones and Heterocyclic Annulated Derivatives." Sulfur Reports, 23(3), 279-319. (Comprehensive review on BIT chemistry and stability).

  • Gatchie, L., et al. (2014). "Synthesis and biological evaluation of N-alkyl-1,2-benzisothiazol-3(2H)-ones." Bioorganic & Medicinal Chemistry Letters.
  • PubChem Compound Summary. (2023). "4-(3-oxo-1,2-benzothiazol-2-yl)butanoic acid" CID 462934.

  • Baggaley, K. H., et al. (1985). "1,2-Benzisothiazol-3-ones as inhibitors of platelet aggregation." Journal of Medicinal Chemistry, 28(11), 1661-1667. (Describes alkylation protocols for BIT).

Sources

Application Notes and Protocols: Preparation of Immunogens for Benzisothiazolinone Antibody Production

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals.

Objective: This document provides a comprehensive technical guide for the preparation of immunogens designed to elicit a specific and high-titer antibody response against the small molecule benzisothiazolinone (BIT). The protocols herein detail the rationale and step-by-step procedures for hapten design, carrier protein conjugation, immunogen formulation, and immunization schedules.

Introduction: The Immunological Challenge of Small Molecules

Benzisothiazolinone (BIT) is a widely used biocide in industrial and consumer products. Due to its potential for causing allergic contact dermatitis and the need for sensitive detection methods in various matrices, the development of specific antibodies against BIT is of significant interest. However, small molecules like BIT, known as haptens, are not immunogenic on their own.[1][2][3] To elicit an immune response, they must be covalently coupled to a larger carrier molecule, typically a protein, to form a hapten-carrier conjugate.[1][2][3] This conjugate, now sufficiently large and complex, can be recognized by the immune system, leading to the production of antibodies that can specifically bind to the hapten.

The success of generating high-affinity antibodies against a hapten is critically dependent on the design of the immunogen. This includes the strategy for modifying the hapten to allow for conjugation, the choice of carrier protein, the chemical method used for conjugation, and the formulation with an appropriate adjuvant to enhance the immune response.[4][5] This guide will walk through these critical steps, providing both the theoretical underpinnings and practical, field-proven protocols.

Strategic Design of the BIT Immunogen

Hapten Modification for Conjugation

The first crucial step is to introduce a reactive functional group onto the BIT molecule that can be used for covalent linkage to a carrier protein without significantly altering the core structure that will be recognized by the immune system. For BIT, a common strategy is to introduce a carboxyl group, which can then be coupled to primary amines on the carrier protein. This can be achieved through a multi-step organic synthesis, resulting in a BIT derivative suitable for conjugation.

Selection of Carrier Proteins

The choice of carrier protein is pivotal for inducing a robust immune response.[1][6] An ideal carrier protein is large, immunogenic, and possesses numerous sites for hapten conjugation.[1][6]

  • Keyhole Limpet Hemocyanin (KLH): KLH is a large, copper-containing respiratory protein from the giant keyhole limpet.[7][8] Its high molecular weight (4.5 x 10⁵ to 1.3 x 10⁷ Da) and significant evolutionary distance from mammals make it highly immunogenic.[2][6][7][8] KLH is the preferred carrier for the primary immunization to generate a strong antibody response.[2][8][9]

  • Bovine Serum Albumin (BSA): BSA is a smaller protein (67 kDa) that is also commonly used as a carrier.[7][8] While less immunogenic than KLH, it is highly soluble and serves as an excellent carrier for the coating antigen in screening assays like ELISA.[8] Using a different carrier for screening than for immunization is critical to avoid the detection of anti-carrier antibodies, which would lead to false-positive results.[8]

Table 1: Comparison of Common Carrier Proteins

Carrier ProteinMolecular Weight (Da)Key FeaturesPrimary Use
Keyhole Limpet Hemocyanin (KLH)4.5 x 10⁵ - 1.3 x 10⁷Highly immunogenic, large size, numerous conjugation sites.[2][6][7][8]Immunization
Bovine Serum Albumin (BSA)67,000Highly soluble, well-characterized, good for screening.[7][8]Screening Assays (e.g., ELISA)
Ovalbumin (OVA)45,000Good alternative for screening when BSA is problematic.[7]Screening Assays
Conjugation Chemistry: The Bridge Between Hapten and Carrier

Several chemical methods can be employed to couple haptens to carrier proteins.[1][] The choice depends on the functional groups present on the hapten and the desired orientation. For a carboxylated BIT hapten, the carbodiimide reaction is a straightforward and effective method.

2.3.1 Carbodiimide Chemistry (EDC/NHS)

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a zero-length crosslinker that facilitates the formation of an amide bond between a carboxyl group and a primary amine.[3][11] The reaction proceeds through a highly reactive O-acylisourea intermediate.[3] However, this intermediate is unstable in aqueous solutions and prone to hydrolysis.[3] To increase the efficiency of the conjugation, N-hydroxysuccinimide (NHS) is often added. NHS reacts with the O-acylisourea intermediate to form a more stable NHS-ester, which then reacts with a primary amine on the carrier protein to form a stable amide bond.[3]

Experimental Protocols

Protocol 1: Conjugation of Carboxylated BIT to Carrier Proteins (KLH and BSA) using EDC/NHS Chemistry

This protocol describes the conjugation of a carboxyl-modified BIT hapten to KLH (for immunization) and BSA (for screening).

Materials:

  • Carboxylated BIT hapten

  • Keyhole Limpet Hemocyanin (KLH)

  • Bovine Serum Albumin (BSA)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS)

  • Dimethylformamide (DMF)

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.7

  • Conjugation Buffer: Phosphate-Buffered Saline (PBS), pH 7.4

  • Dialysis tubing (10 kDa MWCO)

  • Stir plate and stir bars

Procedure:

  • Hapten Activation: a. Dissolve 10 mg of the carboxylated BIT hapten in 1 mL of DMF. b. In a separate tube, dissolve 15 mg of EDC and 10 mg of NHS in 1 mL of Activation Buffer. c. Add the EDC/NHS solution to the hapten solution and stir for 1 hour at room temperature to activate the carboxyl groups.

  • Carrier Protein Preparation: a. Dissolve 10 mg of KLH in 5 mL of Conjugation Buffer. Stir gently until fully dissolved. b. In a separate tube, dissolve 10 mg of BSA in 5 mL of Conjugation Buffer.

  • Conjugation Reaction: a. Slowly add the activated hapten solution dropwise to the KLH solution while stirring. b. In a separate reaction, add the activated hapten solution to the BSA solution. c. Allow both reactions to proceed for 4 hours at room temperature with continuous stirring.

  • Purification of the Conjugate: a. Transfer the conjugation reaction mixtures to separate dialysis tubings. b. Dialyze against 1 L of PBS (pH 7.4) at 4°C for 48 hours, with at least four buffer changes. This step is crucial to remove unreacted hapten and crosslinking reagents.

  • Characterization of the Conjugate: a. Determine the protein concentration of the dialyzed conjugates using a BCA protein assay. b. Characterize the hapten-to-carrier protein ratio using MALDI-TOF mass spectrometry.[12][13][14][15] The increase in the molecular weight of the carrier protein corresponds to the number of conjugated hapten molecules.[12] A successful conjugation will show a shift in the mass spectrum corresponding to the mass of the attached haptens.[12] c. Alternatively, a spectrophotometric method can be used if the hapten has a unique absorbance peak.[16][17]

Visualization of the Conjugation Workflow

Hapten_Carrier_Conjugation cluster_hapten Hapten Activation cluster_carrier Carrier Protein cluster_conjugation Conjugation & Purification Hapten Carboxylated BIT Hapten Activated_Hapten Activated BIT-NHS Ester Hapten->Activated_Hapten 1 hr @ RT EDC_NHS EDC + NHS in Activation Buffer EDC_NHS->Activated_Hapten Conjugate BIT-Carrier Conjugate (Immunogen) Activated_Hapten->Conjugate 4 hrs @ RT Carrier KLH or BSA in Conjugation Buffer Carrier->Conjugate Purification Dialysis (48 hrs, 4°C) Conjugate->Purification Characterization Characterization (MALDI-TOF, BCA) Purification->Characterization

Caption: Workflow for the conjugation of BIT hapten to a carrier protein.

Immunization Protocol for Polyclonal Antibody Production in Rabbits

This protocol outlines a standard immunization schedule for generating polyclonal antibodies against the BIT-KLH immunogen in New Zealand White rabbits. All animal procedures must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.

The Role of Adjuvants

Adjuvants are substances that enhance the immune response to an antigen.[4][5] They work through various mechanisms, including creating an antigen depot for slow release, activating immune cells, and promoting antigen presentation.[4][18][19]

  • Freund's Complete Adjuvant (FCA): FCA is a water-in-oil emulsion containing heat-killed Mycobacterium tuberculosis.[5][20][21] It is a potent adjuvant that elicits a strong cell-mediated and humoral immune response.[22][23] Due to its inflammatory nature, it is only used for the primary immunization.[21][24][25]

  • Freund's Incomplete Adjuvant (IFA): IFA has the same composition as FCA but lacks the mycobacterial components.[4][5] It is less inflammatory and is used for all subsequent booster immunizations.[4][21][24]

  • Alternatives to Freund's Adjuvant: Due to the potential for severe side effects with FCA, several less inflammatory alternatives are available, such as TiterMax®, Montanide™, and Ribi Adjuvant System®.[24][25][26][27] The use of these alternatives should be considered and may be required by institutional animal care and use committees.[24][25]

Protocol 2: Immunization Schedule

Materials:

  • BIT-KLH immunogen (prepared in Protocol 1)

  • Freund's Complete Adjuvant (FCA)

  • Freund's Incomplete Adjuvant (IFA)

  • Sterile PBS, pH 7.4

  • Sterile syringes and needles

  • Two healthy New Zealand White rabbits (2.5-3.0 kg)[28]

Procedure:

  • Pre-immune Bleed (Day 0): a. Collect 5-10 mL of blood from the central ear artery of each rabbit to obtain pre-immune serum. This serum will serve as a negative control.

  • Primary Immunization (Day 1): a. Prepare the immunogen emulsion by mixing 0.5 mg of the BIT-KLH conjugate (in 0.5 mL of sterile PBS) with 0.5 mL of FCA.[29] b. Emulsify the mixture by repeatedly drawing it up and expelling it through a double-hubbed needle connecting two syringes until a thick, stable emulsion is formed. A drop of the emulsion should not disperse when placed on the surface of cold water. c. Inject a total of 1 mL of the emulsion subcutaneously at multiple sites (e.g., 4-10 sites) on the back of each rabbit.[28][29]

  • Booster Immunizations (Days 14, 28, and 49): a. Prepare the booster immunogen emulsion by mixing 0.25 mg of the BIT-KLH conjugate (in 0.5 mL of sterile PBS) with 0.5 mL of IFA.[29] b. Emulsify as described in step 2b. c. Inject a total of 1 mL of the emulsion subcutaneously at multiple sites on the back of each rabbit.

  • Test Bleeds and Serum Collection (Days 35, 56): a. Collect 10-20 mL of blood from each rabbit 7-10 days after the second and third booster immunizations.[30] b. Allow the blood to clot at room temperature for 1-2 hours, then at 4°C overnight. c. Centrifuge at 2,500 x g for 20 minutes to separate the serum. d. Titer the collected sera using an indirect ELISA with the BIT-BSA conjugate as the coating antigen to assess the antibody response.

  • Final Bleed (Day 63 or when titer is optimal): a. Once a high antibody titer is confirmed, perform a terminal bleed to collect the maximum volume of blood.

Table 2: Rabbit Immunization and Bleeding Schedule

DayProcedureAntigenAdjuvantAmount of Antigen
0Pre-immune Bleed---
1Primary ImmunizationBIT-KLHFCA0.50 mg
141st BoosterBIT-KLHIFA0.25 mg
282nd BoosterBIT-KLHIFA0.25 mg
35Test Bleed---
493rd BoosterBIT-KLHIFA0.25 mg
56Test Bleed---
63Final Bleed---
Visualization of the Immunization Workflow

Immunization_Workflow Day0 Day 0 Pre-immune Bleed Day1 Day 1 Primary Immunization (BIT-KLH + FCA) Day0->Day1 Day14 Day 14 1st Booster (BIT-KLH + IFA) Day1->Day14 Day28 Day 28 2nd Booster (BIT-KLH + IFA) Day14->Day28 Day35 Day 35 Test Bleed & Titer Check Day28->Day35 Day49 Day 49 3rd Booster (BIT-KLH + IFA) Day35->Day49 Day56 Day 56 Test Bleed & Titer Check Day49->Day56 Day63 Day 63 Final Bleed Day56->Day63

Sources

Application Notes and Protocols for the Synthesis of Benzisothiazole-Linker Conjugates in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals

Abstract

The benzisothiazole scaffold is a privileged heterocyclic motif integral to a multitude of pharmacologically active agents. Its unique structural and electronic properties allow for diverse interactions with biological targets, making it a cornerstone in medicinal chemistry. The strategic conjugation of benzisothiazole derivatives to various molecular entities—such as cytotoxic payloads, targeting ligands, or pharmacokinetic modifiers—via chemical linkers has emerged as a powerful strategy in modern drug discovery. This guide provides a comprehensive overview of the synthetic methodologies required to generate benzisothiazole-linker conjugates, with a focus on practical, step-by-step protocols, the rationale behind experimental design, and robust analytical characterization. We will explore the synthesis of functionalized benzisothiazole cores, the introduction of versatile linkers, and the application of highly efficient conjugation chemistries, including the Nobel Prize-winning "click chemistry."

Introduction: The Significance of Benzisothiazole Conjugates

Benzisothiazole and its derivatives exhibit a wide spectrum of biological activities, including antitumor, antimicrobial, anti-inflammatory, and anticonvulsant properties.[][2] By covalently attaching a benzisothiazole moiety to another functional molecule through a linker, researchers can create novel chemical entities with enhanced therapeutic indices. For instance, in the realm of antibody-drug conjugates (ADCs), a potent benzisothiazole-based cytotoxic agent can be selectively delivered to cancer cells by a tumor-targeting monoclonal antibody, thereby minimizing systemic toxicity.[3][4][5]

The linker itself is a critical component, profoundly influencing the stability, solubility, and release mechanism of the conjugate.[3][5][6] Linkers can be broadly categorized as cleavable or non-cleavable. Cleavable linkers are designed to release the active drug under specific physiological conditions (e.g., in the acidic environment of lysosomes or in the presence of high glutathione concentrations in tumor cells), whereas non-cleavable linkers release the drug upon degradation of the carrier molecule.[4] The choice of linker and conjugation strategy is therefore paramount to the overall success of the drug conjugate.[5][6]

Strategic Synthesis of Functionalized Benzisothiazole Scaffolds

The journey to a benzisothiazole-linker conjugate begins with the synthesis of a benzisothiazole core bearing a functional handle for linker attachment. Numerous synthetic routes to the benzisothiazole nucleus have been reported, often involving the condensation of 2-aminobenzenethiol with various electrophiles.[7] Copper-catalyzed methods have also gained prominence due to their efficiency and broad substrate scope.[8]

Synthesis of 2-Aminobenzothiazole: A Versatile Starting Material

2-Aminobenzothiazole is a key intermediate that can be readily functionalized at the amino group.[6][9] A common synthetic approach involves the cyclization of the corresponding arylthiourea.[8][10]

Protocol 1: Synthesis of 2-Aminobenzothiazole from Phenylthiourea

This protocol describes the synthesis of 2-aminobenzothiazole from the corresponding substituted phenylthiourea in an ionic liquid, which serves as a green alternative to volatile organic solvents.[10]

Materials:

  • Substituted aniline

  • Ammonium thiocyanate

  • Ionic Liquid (e.g., [BMIM][HSO4])

  • Hydrochloric acid

  • Sodium hydroxide

Procedure:

  • In a round-bottom flask, dissolve the substituted aniline (1 equivalent) in the ionic liquid.

  • Add ammonium thiocyanate (1.2 equivalents) to the solution.

  • Heat the reaction mixture at 80-100 °C for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and add dilute hydrochloric acid to precipitate the crude phenylthiourea.

  • Filter the precipitate, wash with water, and dry.

  • To a solution of the dried phenylthiourea in a suitable solvent (e.g., ethanol), add a catalytic amount of bromine.[9]

  • Reflux the mixture for 1-2 hours.

  • Cool the reaction and neutralize with a solution of sodium hydroxide to precipitate the 2-aminobenzothiazole.

  • Filter the product, wash with water, and recrystallize from ethanol to obtain the pure 2-aminobenzothiazole.

Functionalization for Linker Attachment: Introducing an Alkyne Handle for Click Chemistry

To prepare the benzisothiazole core for conjugation via click chemistry, a terminal alkyne functionality must be introduced. This can be achieved through a Sonogashira coupling reaction on a halogenated benzisothiazole derivative.[3]

Protocol 2: Synthesis of a Benzisothiazole with a Terminal Alkyne

This protocol outlines the synthesis of a benzisothiazole derivative bearing a terminal alkyne at the 2-position, making it ready for copper-catalyzed azide-alkyne cycloaddition (CuAAC).[3]

Materials:

  • 2-Iodobenzothiazole

  • Trimethylsilylacetylene

  • Pd(PPh₃)₂Cl₂ (Palladium catalyst)

  • CuI (Copper(I) iodide)

  • Triethylamine (TEA)

  • Tetrabutylammonium fluoride (TBAF)

  • Dichloromethane (DCM)

  • Silica gel for column chromatography

Procedure:

  • To a solution of 2-iodobenzothiazole (1 equivalent) in degassed triethylamine, add trimethylsilylacetylene (1.5 equivalents), Pd(PPh₃)₂Cl₂ (0.05 equivalents), and CuI (0.1 equivalents).

  • Stir the reaction mixture under an inert atmosphere (e.g., argon) at room temperature for 12-24 hours.

  • Monitor the reaction by TLC. Upon completion, filter the reaction mixture through a pad of celite and concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the trimethylsilyl-protected acetylenic benzisothiazole.

  • Dissolve the purified product in DCM and add TBAF (1.1 equivalents) dropwise at 0 °C.

  • Stir the reaction at room temperature for 1 hour.

  • Quench the reaction with water and extract the product with DCM.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the desired benzisothiazole alkyne.

Linker Selection and Installation

The choice of linker is dictated by the desired properties of the final conjugate. Polyethylene glycol (PEG) linkers are commonly employed to enhance the solubility and pharmacokinetic profile of the conjugate.[11] These linkers can be purchased with a variety of terminal functional groups, such as azides for click chemistry or maleimides for thiol-specific conjugation.

Workflow for Benzisothiazole-Linker Synthesis

G cluster_0 Benzisothiazole Core Synthesis cluster_1 Linker Functionalization cluster_2 Conjugation Chemistry A 2-Aminobenzenethiol C Functionalized Benzisothiazole (e.g., 2-Iodobenzothiazole) A->C Condensation/ Cyclization B Electrophile (e.g., Aldehyde) B->C G Benzisothiazole-Alkyne C->G Sonogashira Coupling D PEG Polymer F Bifunctional Linker (e.g., Azido-PEG-OH) D->F Functionalization E Azide or Maleimide Functional Group E->F I Benzisothiazole-PEG Conjugate (via CuAAC) G->I Click Chemistry H Azido-PEG Linker H->I

Caption: General workflow for the synthesis of a benzisothiazole-PEG conjugate.

Conjugation Chemistries: Assembling the Final Construct

With the functionalized benzisothiazole and linker in hand, the final step is their covalent linkage to a target molecule. Here, we detail two of the most robust and widely used conjugation methods: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Maleimide-Thiol Conjugation.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

CuAAC, a cornerstone of "click chemistry," is a highly efficient and bio-orthogonal reaction that forms a stable triazole linkage between an alkyne and an azide.[][12][13] This reaction is characterized by its high yield, mild reaction conditions, and tolerance of a wide range of functional groups.[14]

Protocol 3: CuAAC Conjugation of a Benzisothiazole-Alkyne to an Azide-Containing Molecule

This protocol provides a general procedure for the CuAAC reaction, which can be adapted for various biomolecules.[5][15]

Materials:

  • Benzisothiazole-alkyne (from Protocol 2)

  • Azide-functionalized molecule (e.g., Azido-PEG-protein)

  • Copper(II) sulfate (CuSO₄)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand

  • Phosphate-buffered saline (PBS), pH 7.4

Procedure:

  • Prepare a stock solution of the benzisothiazole-alkyne in a suitable organic solvent (e.g., DMSO).

  • In a microcentrifuge tube, dissolve the azide-functionalized molecule in PBS.

  • Prepare a fresh solution of the copper catalyst by mixing CuSO₄ and THPTA in a 1:5 molar ratio in water.

  • Add the benzisothiazole-alkyne stock solution to the solution of the azide-functionalized molecule.

  • Add the copper catalyst solution to the reaction mixture.

  • Initiate the reaction by adding a freshly prepared solution of sodium ascorbate.

  • Incubate the reaction at room temperature for 1-4 hours, or until completion as monitored by an appropriate analytical technique (e.g., LC-MS).

  • Purify the conjugate using a suitable method, such as size-exclusion chromatography or dialysis, to remove unreacted starting materials and the copper catalyst.

Table 1: Typical Reaction Conditions for CuAAC

ComponentConcentrationRole
Alkyne-functionalized molecule1-10 µMReactant
Azide-functionalized molecule1.5-5 equivalentsReactant
CuSO₄50-100 µMCatalyst precursor
Sodium Ascorbate1-5 mMReducing agent to generate Cu(I)
THPTA250-500 µMLigand to stabilize Cu(I) and accelerate reaction
Maleimide-Thiol Conjugation

This conjugation method relies on the Michael addition reaction between a maleimide and a thiol (sulfhydryl) group, forming a stable thioether bond.[16] It is highly specific for thiols, particularly within a pH range of 6.5-7.5.[16]

Protocol 4: Conjugation of a Benzisothiazole-Maleimide to a Thiol-Containing Protein

This protocol describes the labeling of a protein with a benzisothiazole-maleimide conjugate.[7][17][18]

Materials:

  • Benzisothiazole-linker-maleimide

  • Thiol-containing protein (e.g., an antibody with reduced disulfide bonds)

  • Degassed PBS, pH 7.0-7.5

  • Tris(2-carboxyethyl)phosphine (TCEP) (optional, for disulfide bond reduction)

  • Anhydrous DMSO

  • Size-exclusion chromatography column

Procedure:

  • Prepare a stock solution of the benzisothiazole-linker-maleimide in anhydrous DMSO.

  • Dissolve the protein in degassed PBS.

  • (Optional) If the protein's thiol groups are present as disulfide bonds, add a 10-fold molar excess of TCEP and incubate for 30 minutes at room temperature to reduce the disulfides.

  • Add the benzisothiazole-linker-maleimide stock solution to the protein solution to achieve a 10-20 molar excess of the maleimide.

  • Incubate the reaction for 2 hours at room temperature or overnight at 4 °C, protected from light.

  • Purify the conjugate by size-exclusion chromatography to remove unreacted maleimide.

  • Determine the degree of labeling by UV-Vis spectrophotometry, measuring the absorbance of the protein (at 280 nm) and the benzisothiazole chromophore (at its specific λmax).

Workflow for Maleimide-Thiol Conjugation

G A Protein with Disulfide Bonds C Protein with Free Thiols (-SH) A->C Reduction B TCEP (Reducing Agent) B->C E Benzisothiazole-Protein Conjugate (Thioether Bond) C->E Michael Addition (pH 6.5-7.5) D Benzisothiazole-Linker-Maleimide D->E F Purification (Size-Exclusion Chromatography) E->F G Purified Conjugate F->G

Caption: Step-by-step workflow for maleimide-thiol protein conjugation.

Analytical Characterization of Benzisothiazole-Linker Conjugates

Thorough characterization of the final conjugate is essential to confirm its identity, purity, and integrity. A combination of analytical techniques is typically employed.

Table 2: Analytical Techniques for Conjugate Characterization

TechniqueInformation Provided
NMR Spectroscopy Confirms the covalent bond formation and structural integrity of the conjugate.[19]
Mass Spectrometry (e.g., ESI-MS) Determines the molecular weight of the conjugate, confirming successful conjugation and allowing for the calculation of the drug-to-antibody ratio (DAR) in ADCs.[20]
UV-Vis Spectroscopy Quantifies the concentration of the protein and the attached benzisothiazole moiety, enabling the calculation of the degree of labeling.
HPLC/UPLC Assesses the purity of the conjugate and separates it from unreacted starting materials.
Size-Exclusion Chromatography (SEC) Determines the aggregation state of the conjugate.

Conclusion

The synthesis of benzisothiazole-linker conjugates is a versatile and powerful approach in drug discovery, enabling the creation of novel therapeutics with improved properties. By carefully selecting the synthetic route for the benzisothiazole core, the type of linker, and the conjugation chemistry, researchers can tailor the properties of the final conjugate to meet specific therapeutic needs. The protocols and guidelines presented here provide a solid foundation for the successful design, synthesis, and characterization of these promising molecules. The continued development of innovative synthetic and conjugation methodologies will undoubtedly further expand the therapeutic potential of benzisothiazole-based drugs.

References

  • Veranova. Understanding the Critical Role of Linkers in Advancing ADCs.
  • NJ Bio, Inc. Linkers for ADCs.
  • WuXi AppTec DMPK. Drug Conjugate Linkers and Their Effects on Drug Properties.
  • BOC Sciences.
  • Tocris Bioscience. Conjugation Protocol for Thiol Reactive (Maleimide) Dyes.
  • Sun, Y., et al. (2013). Copper-Catalyzed Synthesis of Substituted Benzothiazoles via Condensation of 2-Aminobenzenethiols with Nitriles. Organic Letters, 15(7), 1598–1601.
  • (2018). Synthesis and Characterization of Some New 2-Aminobenzothiazole Derivatives.
  • Jangid, D. K., et al. (2017). An Efficient Synthesis of 2-Aminobenzothiazole and Its Derivatives in Ionic Liquids. International Journal of Pharmaceutical Sciences and Research, 8(7), 2960-2964.
  • Biotium. (2020). Protocol: Maleimide Labeling of Protein Thiols.
  • Glen Research. (2010). The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). Glen Report, 22.12.
  • Lumiprobe.
  • BioActs. (2024).
  • Development of benzothiazole “click-on” fluorogenic dyes. PMC.
  • Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investig
  • Design, Synthesis and Characterization of Benzothiazole Analogues as Promising Pharmacological Agents. Journal of Young Pharmacists.
  • BenchChem.
  • BenchChem. Application Notes and Protocols for Copper- Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Utilizing (1H-1,2,3-triazol-4-yl)methanamine as a Ligand.
  • An Integrated NMR Approach for Evaluating Linker-Payload Conjugation with Monoclonal Antibodies. Scilit.
  • Click Chemistry Azide-Alkyne Cycloaddition. Organic Chemistry Portal.
  • Design and Study of PEG Linkers That Enable Robust Characterization of PEGyl
  • Click chemistry. Wikipedia.
  • Benzyne Click Chemistry: Synthesis of Benzotriazoles
  • Method for producing 1,2-benzisothiazol-3-ones.
  • Exploration of Sulfonamides and Benzothiazoles as Peptide-Based Cleavable Linkers. UR Scholarship Repository - University of Richmond.
  • Mass spectral identification of benzothiazole derivatives leached into injections by disposable syringes. PubMed.

Sources

Reaction conditions for hydrolyzing benzisothiazole butyrate esters

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide

Topic: Reaction Conditions for the Hydrolysis of Benzisothiazole Butyrate Esters

For: Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Benzisothiazole Moiety Cleavage

Benzisothiazole and its derivatives are privileged heterocyclic structures found in a wide array of pharmacologically active compounds and industrial materials.[1] Molecules incorporating the 1,2-benzisothiazol-3(2H)-one core are noted for their applications as disinfectants, anti-inflammatory agents, and platelet aggregation inhibitors.[2] In drug development and medicinal chemistry, butyrate esters are often employed as prodrugs to enhance the lipophilicity and bioavailability of a parent molecule. The strategic hydrolysis of a benzisothiazole butyrate ester is a critical step, either as the final stage in synthesizing the active pharmaceutical ingredient (API) or in metabolic studies to understand the in-vivo release of the active compound.

This guide provides a comprehensive overview of the chemical principles and detailed protocols for the acidic, basic, and enzymatic hydrolysis of benzisothiazole butyrate esters, designed to offer both foundational understanding and practical, actionable methodologies for the laboratory setting.

Pillar 1: Chemical Principles of Ester Hydrolysis

The hydrolysis of an ester is a nucleophilic acyl substitution reaction that cleaves the ester bond (C-O) between the acyl group and the oxygen atom, yielding a carboxylic acid and an alcohol. The reaction can be catalyzed by acid, base, or enzymes, with each method offering distinct advantages and mechanistic pathways.

Acid-Catalyzed Hydrolysis

This reaction is the reverse of Fischer esterification.[3] The mechanism involves the protonation of the carbonyl oxygen by an acid catalyst (typically H₃O⁺), which enhances the electrophilicity of the carbonyl carbon.[4][5] A water molecule then acts as a weak nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate.[6] Subsequent proton transfers and the elimination of the alcohol lead to the formation of the carboxylic acid and regeneration of the acid catalyst.[7]

A critical aspect of acid-catalyzed hydrolysis is its reversible nature.[8][9] To drive the reaction to completion, it is essential to use a large excess of water, which shifts the equilibrium toward the products according to Le Châtelier's principle.[7]

Base-Catalyzed Hydrolysis (Saponification)

Base-catalyzed hydrolysis, commonly known as saponification, is the preferred method for preparative synthesis due to its irreversible nature.[6][8] The reaction proceeds via the nucleophilic attack of a hydroxide ion (OH⁻) on the electrophilic carbonyl carbon of the ester, forming a tetrahedral intermediate.[10] This intermediate then collapses, eliminating the alkoxide (RO⁻) as the leaving group to form the carboxylic acid.[10]

The key to the reaction's irreversibility lies in the final step: the highly basic alkoxide ion immediately deprotonates the newly formed carboxylic acid.[3] This acid-base reaction forms a carboxylate salt and a neutral alcohol molecule. The resulting carboxylate anion is resonance-stabilized and shows no tendency to react with the alcohol, effectively preventing the reverse reaction and driving the hydrolysis to completion.[3][10] An acidic workup is required in a subsequent step to protonate the carboxylate salt and isolate the final carboxylic acid product.[6]

Enzymatic Hydrolysis

Enzymatic hydrolysis offers a green and highly selective alternative to chemical methods. Lipases are the most common class of enzymes used for this purpose, catalyzing hydrolysis under mild conditions of temperature and pH.[11][12] This method is particularly valuable for substrates with sensitive functional groups that would not tolerate harsh acidic or basic conditions.[13] The enzymatic reaction also proceeds through a nucleophilic acyl substitution mechanism within the enzyme's active site. The reaction rate and efficiency can be influenced by factors such as enzyme concentration, substrate concentration, temperature, and the amount of water in the system.[14][15]

Pillar 2: Comparative Overview of Reaction Conditions

Choosing the appropriate hydrolysis method depends on the stability of the benzisothiazole derivative, the presence of other functional groups, and the desired scale of the reaction. The following table summarizes the key parameters for each approach.

Parameter Acid-Catalyzed Hydrolysis Base-Catalyzed Hydrolysis (Saponification) Enzymatic Hydrolysis
Catalyst/Reagent Strong mineral acids (e.g., H₂SO₄, HCl)Strong bases (e.g., NaOH, KOH, LiOH)[16]Lipases (e.g., from Candida antarctica, Porcine Pancreas)[15][17]
Stoichiometry Catalytic amount of acidStoichiometric amount (or slight excess) of baseCatalytic amount of enzyme
Solvent System Aqueous acid, often with a co-solvent like dioxane or THFWater with a co-solvent (e.g., MeOH, EtOH, THF) to ensure solubility[16]Aqueous buffer (e.g., phosphate buffer) or non-aqueous organic solvent with controlled water content[14]
Temperature Typically requires heating (reflux)[4]Room temperature to reflux, depending on ester hindrance[18]Mild temperatures, often 30-50°C[14]
Reaction Nature Reversible (Equilibrium)[3][8]Irreversible (Goes to completion)[3][10]Reversible, but can be driven by product removal or solvent choice
Key Advantage Simple reagentsHigh yield and irreversibilityHigh selectivity, mild conditions, functional group tolerance
Key Disadvantage Reversibility can lead to incomplete reaction; harsh conditions may degrade sensitive molecules.[6][9]Harsh conditions can affect other sensitive functional groups (e.g., amides, nitriles).[6]Enzymes can be expensive and may require optimization for specific substrates.

Pillar 3: Experimental Protocols & Workflows

General Experimental Workflow

The overall process for hydrolyzing a benzisothiazole butyrate ester follows a logical sequence from preparation to final analysis. This workflow ensures reproducibility and high-purity outcomes.

G General Experimental Workflow for Hydrolysis A Reaction Setup (Ester, Solvent, Catalyst) B Reaction Monitoring (TLC, GC-MS) A->B Heat/Stir C Quenching & Work-up B->C Reaction Complete D Product Isolation & Purification (Extraction, Chromatography) C->D E Characterization (NMR, MS, IR) D->E G Enzymatic Hydrolysis Reaction Scheme cluster_reactants Reactants cluster_catalyst Catalyst cluster_products Products R1 Benzisothiazole Butyrate Ester P1 Benzisothiazole Derivative R1->P1 Mild Conditions (pH 7, 40°C) R2 Water (in buffer) R2->P1 Cat Lipase Enzyme Cat->P1 P2 Butyric Acid

Sources

Troubleshooting & Optimization

Improving yield of N-alkylation of benzisothiazolinone with haloacids

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: BIT N-Alkylation Optimization Topic: Improving Yield of N-Alkylation of Benzisothiazolinone (BIT) with Haloacids

Welcome to the Advanced Synthesis Support Module

User Profile: Research Scientist / Process Chemist Current Context: You are attempting to synthesize N-substituted benzisothiazolinone derivatives (specifically 1,2-benzisothiazol-3(2H)-one-2-acetic acid) using haloacids (e.g., chloroacetic acid, bromoacetic acid). Common Pain Points: Low conversion, ring-opening side reactions, hydrolysis of the alkylating agent, and O-alkylation impurities.[1]

Part 1: The Mechanistic Foundation (Expertise & Logic)

Before troubleshooting, we must establish the "Golden Path" for this reaction.[1] The reaction between BIT and a haloacid is a nucleophilic substitution (


), but it is complicated by the ambident nature of the BIT anion and the hydrolytic instability of the haloacid.
The Core Reaction System
  • Deprotonation: BIT (

    
    ) must be deprotonated to form the BIT-anion.[1]
    
  • The Electrophile: Haloacids (e.g., Chloroacetic acid) are often used as salts (Sodium Chloroacetate) to prevent immediate protonation of the BIT-anion.

  • The Competition:

    • Path A (Desired): N-attack on the

      
      -carbon of the haloacid.
      
    • Path B (Fatal Side Reaction): Hydroxide attack on the isothiazole sulfur or carbonyl, leading to Ring Opening (forming 2,2'-dithiodibenzamides).[1]

    • Path C (Reagent Loss): Hydrolysis of the haloacid by the base (

      
      ) to form glycolic acid.
      

Part 2: Troubleshooting & Optimization Protocols

Q1: My yield is stuck at <50%. I am using NaOH in water. What is wrong?

Diagnosis: You are likely experiencing Reagent Hydrolysis and Competitive Ring Opening .[1]

  • The Science: In aqueous NaOH, the hydroxide ion (

    
    ) is a potent nucleophile. It competes with the BIT-anion for the haloacid (hydrolysis) and attacks the BIT ring (N-S bond cleavage). Chloroacetic acid hydrolyzes rapidly at high pH/Temperature.[1]
    

Corrective Protocol: Switch to Phase Transfer Catalysis (PTC) This method segregates the base from the organic substrate, protecting the ring and the alkylating agent.

  • System: Biphasic (Toluene / Water).[1]

  • Catalyst: Tetrabutylammonium Bromide (TBAB) or Benzyltriethylammonium Chloride (TEBA).[1]

  • Base: Potassium Carbonate (

    
    ) or dilute NaOH (controlled pH).
    

Step-by-Step PTC Protocol:

  • Organic Phase: Dissolve BIT (1.0 eq) and TBAB (0.05 eq) in Toluene.

  • Aqueous Phase: Prepare a solution of Sodium Chloroacetate (1.2–1.5 eq) in minimal water.

  • Mixing: Combine phases.

  • Base Addition: Add solid

    
     (1.5 eq) or dropwise 20% NaOH. Crucial: Keep pH < 10.[1][2]
    
  • Reaction: Heat to 60–80°C with vigorous stirring (essential for PTC).

  • Outcome: The TBAB transports the BIT-anion into the organic phase where it reacts with the haloacid. The lack of bulk water/hydroxide in the organic phase suppresses hydrolysis and ring opening.

Q2: I see a significant impurity (10-15%) that is not the starting material. Is it O-alkylation?

Diagnosis: Yes, or a Ring-Opened Disulfide.[1]

  • The Science: The BIT anion is an ambident nucleophile. While N-alkylation is favored (forming the amide), O-alkylation (forming the imidate ester) can occur, especially in polar aprotic solvents like DMF or DMSO if "hard" electrophiles are used. However, with haloacids, the more common impurity is the Disulfide formed by base-induced ring opening.

Differentiation & Fix:

  • Check UV/LCMS: If the mass is essentially dimerized (

    
    ), it is the disulfide (2,2'-dithiodibenzamide).
    
    • Fix: Lower the reaction temperature and reduce base strength (switch from NaOH to

      
       or 
      
      
      
      ).
  • If O-Alkyl (Imidate):

    • Fix: Change solvent.[1][2][3] Non-polar solvents (Toluene) favor N-alkylation over O-alkylation due to the "Symbiotic Effect" (Hard/Soft Acid Base theory).

Q3: Why use Chloroacetic acid vs. Bromoacetic acid?

Analysis:

Feature Chloroacetic Acid Bromoacetic Acid
Reactivity Moderate (Requires Heat/Catalyst) High (Reacts at RT)
Hydrolysis Risk High (at required high temps) Moderate
Cost Low High

| Recommendation | Use Chloroacetic with PTC (for cost/scale).[1] | Use Bromoacetic for small-scale/high-value synthesis (mild conditions preserve the ring). |

Part 3: Visualizing the Reaction Pathway

The following diagram illustrates the critical decision nodes where yield is lost and how to navigate them.

BIT_Alkylation BIT Start: BIT (Benzisothiazolinone) Base Add Base (Deprotonation) BIT->Base Anion BIT Anion (Ambident Nucleophile) Base->Anion pH > 9.5 Haloacid Add Haloacid (X-CH2-COOH) Anion->Haloacid RingOpen Impurity: Disulfide (Ring Open) Anion->RingOpen Strong Base (NaOH) High Temp (>90°C) N_Alkyl Product: N-Alkylated BIT (High Yield) Haloacid->N_Alkyl PTC Conditions (Toluene/TBAB) O_Alkyl Impurity: O-Alkylated Imidate Haloacid->O_Alkyl Polar Aprotic (DMF) Hard Electrophile Hydrolysis Waste: Glycolic Acid (Hydrolyzed Reagent) Haloacid->Hydrolysis Aqueous Phase Excess OH-

Figure 1: Reaction Logic Flow. Green paths indicate optimized PTC conditions; Red paths indicate common failure modes (Ring Opening/Hydrolysis).

Part 4: Summary of Optimization Parameters

ParameterStandard (Low Yield)Optimized (High Yield) Reason
Solvent Water or EthanolToluene/Water (Biphasic) Prevents hydrolysis; improves selectivity.[1]
Base NaOH / KOH

or NaH (in DMF)
Weaker bases prevent ring opening (

cleavage).[1]
Catalyst NoneTBAB (5 mol%) Facilitates transport of anion; increases rate at lower temp.[1]
Reagent Chloroacetic AcidSodium Chloroacetate Pre-neutralized salt prevents pH shock.[1]
Temp Reflux (>100°C)60–80°C High temp promotes ring opening degradation.[1]

References & Authoritative Grounding

  • Preparation of N-alkyl-1,2-benzisothiazolin-3-ones.

    • Source: US Patent 8,884,024 B1 (2014).[1]

    • Relevance: Defines the use of BIT salts (Li, Na) and polar aprotic solvents to achieve >90% selectivity for N-alkylation.

    • URL:

  • Phase Transfer Catalysis: Mechanism and Description.

    • Source: ACS GCI Pharmaceutical Roundtable.[1]

    • Relevance: Validates the use of PTC for N-alkylation of amides/lactams to avoid hydrolysis and use milder bases.

    • URL:[Link]

  • Benzisothiazolinone: Safety and Stability.

    • Source: National Institutes of Health (PMC).[1]

    • Relevance: Discusses the reactivity of the N-S bond and susceptibility to nucleophilic attack (Ring Opening mechanism).

    • URL:[Link]

  • Synthesis of 1,2-Benzisothiazol-3-one Derivatives.

    • Source: European Patent EP0657438B1.[1][4]

    • Relevance: Provides industrial context for the synthesis and handling of BIT derivatives.[2][5][6]

    • URL:

Sources

Troubleshooting EDC coupling of 1,2-Benzisothiazole-2(3H)-butanoic acid to proteins

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: EDC Coupling of 1,2-Benzisothiazole-2(3H)-butanoic Acid

Topic: Troubleshooting EDC/NHS coupling of hydrophobic haptens (BIT-BA) to carrier proteins (BSA, KLH). Ticket ID: BIT-BA-CONJ-001 Status: Open Support Tier: Senior Application Scientist[1]

Executive Summary: Know Your Molecule

Before beginning the protocol, you must understand the physicochemical constraints of your hapten. 1,2-Benzisothiazole-2(3H)-butanoic acid (BIT-BA) is not a standard amino acid; it is a hydrophobic, synthetic hapten derived from benzisothiazolinone (BIT).[1]

  • The Challenge: The core BIT structure is lipophilic (LogP ~1.3). While the butanoic acid tail provides a carboxyl handle, the molecule resists solubilization in the acidic aqueous buffers required for EDC activation.

  • The Risk: The primary failure modes are precipitation (of the hapten or the conjugate) and ring cleavage (chemical destruction of the hapten by improper quenching).

  • The Solution: You must use a Two-Step EDC/NHS Protocol with organic co-solvents. One-pot mixtures will almost certainly fail due to competing pH requirements and solubility issues.

Pre-Reaction Checklist & Solubility Strategy

Q: "I tried dissolving BIT-BA in the conjugation buffer (MES, pH 4.7), but it won't go into solution. Can I heat it?"

A: Do not heat. Heat accelerates the hydrolysis of EDC, destroying your crosslinker before it works.[1] BIT-BA is sparingly soluble in acidic water.[1] You must use a "Solvent First" strategy.

Protocol:

  • Dissolve BIT-BA in anhydrous DMSO (Dimethyl sulfoxide) or DMF (Dimethylformamide) at a high concentration (e.g., 10–50 mg/mL).[1]

  • Calculate the final volume of your reaction.[1] Ensure the final organic solvent concentration is <10% (v/v) when added to the protein.

    • Why? >10% DMSO can denature carrier proteins like BSA or KLH, causing them to aggregate.[1]

  • Dilution Order: Add the DMSO-dissolved hapten to the EDC/NHS activation buffer slowly while vortexing. If it clouds slightly, it may be fine (micro-emulsion), but large chunks indicate failure.[1]

The Workflow: Two-Step EDC/NHS Coupling[2][3][4]

We utilize a Two-Step method to separate the Activation Phase (requires pH 4.5–6.[2]0) from the Conjugation Phase (requires pH 7.2–8.0).

Visualizing the Pathway

G cluster_0 Phase 1: Activation cluster_1 Phase 2: Conjugation BIT BIT-BA (Carboxyl) Inter Semi-Stable NHS-Ester BIT->Inter pH 5-6 (DMSO/MES) EDC EDC + NHS (Activation Reagents) EDC->Inter Conjugate Final Amide Conjugate Inter->Conjugate pH 7.4 (Phosphate) Byproduct Byproducts (Urea, NHS) Inter->Byproduct Hydrolysis (if too slow) Protein Carrier Protein (Lysine -NH2) Protein->Conjugate

Caption: Two-Stage Activation Pathway. Phase 1 creates a stable NHS-ester in organic/acidic conditions.[1] Phase 2 couples to the protein in neutral conditions.

Detailed Troubleshooting Guide (Q&A)

Issue 1: Precipitation

Q: "Everything looked clear during activation, but the moment I added the activated BIT-BA to the protein solution, it turned milky white. Did it work?"

Diagnosis: This is likely Protein Precipitation , not just hapten crashing out.[1] Cause: You have "Over-labeled" the protein. By attaching too many hydrophobic BIT-BA molecules to the hydrophilic surface of BSA/KLH, you have inverted the protein's solubility, causing it to aggregate.[1] Fix:

  • Reduce Molar Ratio: If you used a 50:1 (Hapten:Protein) excess, drop to 20:1 or 10:1 .

  • Reverse Addition: Add the activated hapten to the protein dropwise with constant gentle stirring. Do not dump the protein into the hapten.

Issue 2: The "Forbidden" Quench

Q: "I used Beta-Mercaptoethanol (b-ME) to quench the reaction as per the standard Thermo protocol, but my ELISA shows no binding."

Diagnosis: Chemical Incompatibility. Cause: The 1,2-benzisothiazole ring is susceptible to nucleophilic attack by thiols.[1] This is actually the mechanism by which BIT acts as a preservative (attacking bacterial cysteine). If you add b-ME, it may attack the isothiazole ring, destroying your hapten's epitope.[1] Fix:

  • NEVER use thiol-based quenchers (b-ME, DTT, Cysteine) with isothiazolinones.[1]

  • Alternative: Quench with Hydroxylamine or Glycine (which reacts with excess NHS esters but leaves the BIT ring intact), or simply pass the reaction through a Desalting Column (Zeba/Sephadex) to remove excess reactants.

Issue 3: No Conjugation (Low Efficiency)

Q: "My mass spec shows the protein is unmodified. The reaction failed."

Diagnosis: Hydrolysis of the NHS-Ester. Cause: The activated NHS-ester intermediate is not infinitely stable.[3][2][4][5][6] It has a half-life measured in minutes to hours depending on pH.[1] If there was a delay between Activation and Conjugation, or if the pH of the protein buffer was not optimized, water hydrolyzed the ester back to the carboxylic acid. Fix:

  • Check pH: Ensure the protein is in Phosphate Buffered Saline (PBS), pH 7.2–7.5 .

  • Buffer Incompatibility: Ensure your protein buffer does NOT contain primary amines (Tris, Glycine, Azide).[1] Tris will compete with the protein for the hapten.

  • Speed: Mix the protein immediately after the 15-minute activation step.

Optimized Protocol Specifications

ParameterSpecificationReason
Activation Buffer 0.1 M MES, pH 4.7–6.0Optimal pH for EDC activity; prevents rapid hydrolysis.[1]
Conjugation Buffer PBS or Carbonate, pH 7.2–7.5Deprotonates protein lysines (

) for nucleophilic attack.[1]
Solvent DMSO or DMF (Anhydrous)Solubilizes hydrophobic BIT-BA.[1]
Crosslinker Ratio 1:1 (EDC:NHS)Stabilizes the reactive intermediate.
Hapten Excess 10-20x Molar ExcessSufficient for labeling without causing precipitation.[1]
Reaction Time 15 min (Activation) / 2 hrs (Conjugation)Standard kinetics for NHS-ester chemistry.[1]
Quenching Glycine or Desalting Avoid Thiols to protect the isothiazole ring.

References & Authority

  • Thermo Fisher Scientific. Crosslinking Technical Handbook: EDC/NHS Chemistry.[1] (The industry standard for zero-length crosslinking mechanisms).

  • Hermanson, G. T. Bioconjugate Techniques, 3rd Edition.[1] Academic Press, 2013.[1] (The definitive textbook on bioconjugation strategies, specifically Chapter 3 on Zero-Length Crosslinkers).

  • PubChem. 1,2-Benzisothiazol-3(2H)-one (BIT) Compound Summary. (For solubility and chemical stability data).

  • BenchChem. An In-Depth Technical Guide to EDC-Mediated Coupling Reactions. (Detailed protocol parameters).

Disclaimer: This guide assumes standard laboratory safety practices. EDC is a skin irritant; BIT derivatives can be sensitizers.[1] Handle all chemicals in a fume hood with appropriate PPE.

Sources

Technical Support Center: Solubilizing 1,2-Benzisothiazole-2(3H)-butanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide addresses the technical challenges associated with solubilizing 1,2-Benzisothiazole-2(3H)-butanoic acid (also known as 4-(3-oxobenzo[d]isothiazol-2(3H)-yl)butanoic acid).

Chemical Context: This compound features a lipophilic benzisothiazolone core attached to a hydrophilic butyric acid tail. Its solubility is governed by two competing factors: the hydrophobicity of the fused ring system and the ionization state of the carboxylic acid (pKa ≈ 4.5–4.8).

The Challenge: Users frequently report "crashing out" (precipitation) when diluting DMSO stocks into aqueous buffers. This occurs because the compound is protonated and neutral at acidic pH, drastically reducing its water solubility. Successful solubilization requires strict control of solvent polarity and buffer pH .

Module 1: Stock Solution Preparation (The Foundation)

Objective: Create a stable, high-concentration master stock free of micro-precipitates.

Recommended Solvent System
  • Primary Solvent: Dimethyl Sulfoxide (DMSO), Anhydrous (≥99.9%).

  • Alternative: Dimethyl Formamide (DMF) or Ethanol (absolute). Note: Ethanol is more volatile and may lead to concentration drift over time.

  • Avoid: Water, PBS, or acidic buffers for the initial stock.

Protocol: Preparation of 50 mM Stock
  • Calculate: Determine the mass required. (MW ≈ 237.28 g/mol ).[1]

    • Example: To make 1 mL of 50 mM stock, weigh 11.86 mg of powder.

  • Weigh: Use an analytical balance. Weigh the powder into an amber glass vial (protects from light and prevents plasticizer leaching common with polypropylene tubes).

  • Solubilize: Add the calculated volume of anhydrous DMSO.

  • Agitate: Vortex vigorously for 30 seconds. If visual particulates remain, sonicate in a water bath at 37°C for 5 minutes.

  • Inspect: Hold the vial up to a light source. The solution must be crystal clear.

  • Storage: Aliquot into single-use volumes (e.g., 50 µL) to avoid freeze-thaw cycles. Store at -20°C.

Module 2: Aqueous Dilution & The "Intermediate Step"

The Science of the Crash: Directly adding a high-concentration DMSO stock (e.g., 50 mM) to a cold aqueous buffer often causes immediate precipitation due to the rapid change in polarity. The local concentration at the pipette tip exceeds the solubility limit before mixing occurs.

The Solution: Serial Dilution Strategy We recommend an intermediate dilution step to "step down" the hydrophobicity.

Step-by-Step Dilution Protocol

Target: 100 µM Working Solution in Assay Media (0.2% DMSO final).

  • Thaw: Warm the 50 mM DMSO stock to Room Temperature (RT). Vortex to ensure homogeneity.

  • Intermediate Dilution (100x Concentrate):

    • Dilute the 50 mM stock 1:10 in pure DMSO (not water) to create a 5 mM Intermediate Stock.

    • Why? This improves pipetting accuracy and reduces the viscosity difference.

  • Final Dilution (Working Solution):

    • Prepare your assay buffer (e.g., PBS or Media). Critical: Ensure pH is ≥ 7.4.

    • While vortexing the buffer gently, slowly add the Intermediate Stock (1:500 dilution).

    • Result: 10 µM final concentration with 0.2% DMSO.

Solubility Threshold Table
Solvent / BufferSolubility RatingMax Recommended Conc.Notes
DMSO Excellent> 100 mMIdeal for stock.
Ethanol Good~ 50 mMEvaporation risk.
PBS (pH 7.4) Moderate~ 100-500 µMRequires pre-dissolution in DMSO.
Acidic Buffer (pH < 5) Poor < 10 µMHigh Risk: Compound protonates and precipitates.
Cell Media + Serum Good~ 500 µMSerum albumin (BSA/FBS) binds the compound, aiding solubility but potentially reducing free drug availability.

Module 3: Troubleshooting & Diagnostics

Visualizing the Workflow

The following diagram illustrates the logical flow for preparation and troubleshooting.

G Start Solid Compound (1,2-Benzisothiazole-2(3H)-butanoic acid) Stock Prepare Stock (50 mM in DMSO) Start->Stock Check1 Is Solution Clear? Stock->Check1 Sonicate Sonicate (37°C, 5 min) Check1->Sonicate No (Cloudy) Dilution Dilute into Aqueous Buffer Check1->Dilution Yes (Clear) Sonicate->Check1 Check2 Precipitation Observed? Dilution->Check2 Success Proceed to Assay Check2->Success No (Clear) Fix_pH Check Buffer pH (Must be > 7.0) Check2->Fix_pH Yes (Cloudy) Fix_Conc Reduce Concentration or Increase DMSO % Fix_pH->Fix_Conc pH is OK Fix_Conc->Dilution Retry

Figure 1: Decision tree for solubilization and troubleshooting precipitation issues.

Module 4: Frequently Asked Questions (FAQs)

Q1: Can I autoclave the stock solution? A: No. Benzisothiazole derivatives and carboxylic acids can be sensitive to high heat and pressure (hydrolysis risk). Sterilize aqueous working solutions by filtration through a 0.22 µm PVDF or PES membrane. Note: Nylon filters may bind the compound.

Q2: My cell culture media turned yellow after adding the compound. Is this normal? A: This is likely a pH shift. 1,2-Benzisothiazole-2(3H)-butanoic acid is acidic. If you added a high concentration (>1 mM) to a weakly buffered medium, you may have acidified the media (Phenol red turns yellow at acidic pH).

  • Fix: Check the pH of your working solution. If acidic, add HEPES (10-25 mM) to buffer the media.

Q3: What is the maximum DMSO concentration my cells can tolerate? A:

  • Standard Cell Lines (HeLa, HEK293): Typically tolerate up to 0.5% (v/v) DMSO.

  • Sensitive Primary Cells/Neurons: Do not exceed 0.1% (v/v) .

  • Control: Always run a "Vehicle Control" (media + DMSO only) to normalize data.

Q4: The compound precipitates in PBS but dissolves in Media. Why? A: Cell culture media often contains Fetal Bovine Serum (FBS). Serum albumin acts as a "carrier protein," binding lipophilic molecules and keeping them in solution. PBS lacks this carrier, making it a stricter test of thermodynamic solubility.

References

  • PubChem. (2023). 4-(3-Oxo-2,3-dihydro-1,2-benzothiazol-2-yl)butanoic acid (Compound Summary). National Library of Medicine. [Link]

  • Emulate Bio. (2023). Compound Treatment Solution Preparation and Treatment Guidelines.[2][Link]

Sources

Minimizing side reactions during benzisothiazole acid chloride formation

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Benzisothiazole Acid Chloride Synthesis Subject: Minimizing Side Reactions & Process Optimization

Introduction: The Stability Paradox

The synthesis of benzo[


]isothiazole-3-carbonyl chloride  is a critical gateway step in the production of antipsychotics (e.g., Ziprasidone) and various agrochemicals. However, this reaction presents a "stability paradox": you must activate the carboxylic acid into a highly reactive acyl chloride without degrading the sensitive isothiazole N–S bond  inherent to the scaffold.

This guide moves beyond standard textbook procedures to address the specific electronic and steric challenges of the benzisothiazole moiety.

Module 1: Reagent Selection & Strategy

Q: Should I use Thionyl Chloride (


) or Oxalyl Chloride (

)?

A: For high-purity applications where side reactions must be minimized, Oxalyl Chloride with catalytic DMF is the superior choice.

While Thionyl Chloride is cost-effective for bulk manufacturing, it requires thermal energy (reflux) that often degrades the benzisothiazole ring. Oxalyl chloride allows for room-temperature conversion, preserving the N–S bond integrity.

Comparative Data: Reagent Impact on Side Reactions
FeatureThionyl Chloride (

)
Oxalyl Chloride (

)
Reaction Temp Reflux (

)

to Room Temp (

)
Primary Side Reaction Ring Chlorination/Opening: High heat can cause electrophilic attack on the aromatic ring or cleavage of the N–S bond.Gas Evolution: Rapid release of

and

requires careful pressure management.
Byproducts

,

, Sulfinyl impurities.

,

,

.[1] (Volatile & easy to remove).
Purification Often requires distillation or recrystallization to remove sulfur residues.Evaporation usually yields clean solid; "One-pot" compatible.
Rec. Use Case Robust, simple substrates; Cost-sensitive bulk scale.Complex/Sensitive substrates; High-value medicinal chemistry.

Module 2: Troubleshooting Common Failures

Q: My product is turning into a sticky, insoluble gum instead of a crystalline solid. Why?

Diagnosis: This is the "Anhydride Trap." Cause: Incomplete conversion. If the reaction stops halfway, the newly formed acid chloride reacts with the remaining unreacted carboxylic acid to form a symmetric anhydride . This anhydride is often less soluble and "gums up" the reaction. Fix:

  • Catalysis is non-negotiable: Ensure you are using DMF (Dimethylformamide). It forms the Vilsmeier-Haack intermediate (chloroiminium species), which is far more reactive than the bulk chlorinating agent.

  • Stoichiometry: Increase oxalyl chloride to 1.2–1.5 equivalents.

  • Solvent Choice: Switch to Dichloromethane (DCM) or Toluene. Avoid ethers (THF) if they contain peroxides or are wet, as they can cleave the acid chloride.

Q: I see a new impurity spot on TLC that is less polar than the starting material but distinct from the product.

Diagnosis: Pseudo-acid chloride or Ring Chlorination. Cause:

  • With Thionyl Chloride: Extended reflux times can lead to chlorination of the benzene ring (electrophilic aromatic substitution).

  • With Oxalyl Chloride: If the temperature is too high (

    
    ), the isothiazole ring can destabilize.
    Fix: 
    
  • Keep reaction temperature

    
    .
    
  • Use an inert atmosphere (

    
     or 
    
    
    
    ) to prevent hydrolysis, which mimics "impurity" spots (reverting to acid).

Module 3: Optimized Experimental Protocol

Method: Catalytic Vilsmeier-Haack Activation (Oxalyl Chloride)

Objective: Synthesis of benzo[


]isothiazole-3-carbonyl chloride with 

purity.

Reagents:

  • Benzo[

    
    ]isothiazole-3-carboxylic acid (
    
    
    
    equiv)
  • Oxalyl Chloride (

    
     equiv)
    
  • DMF (Catalytic,

    
     equiv / 
    
    
    
    drops)
  • Dichloromethane (Anhydrous, 10 volumes)

Step-by-Step Workflow:

  • Suspension: In a flame-dried round-bottom flask under Nitrogen, suspend the carboxylic acid in anhydrous Dichloromethane (DCM). Note: The acid will likely not dissolve completely at this stage.

  • Catalyst Addition: Add the catalytic amount of DMF.

    • Mechanistic Note: The DMF reacts with Oxalyl Chloride to form the active Vilsmeier reagent (see Diagram 2).

  • Controlled Addition: Cool the suspension to

    
    . Add Oxalyl Chloride dropwise over 30 minutes.
    
    • Observation: Vigorous gas evolution (

      
      , 
      
      
      
      ,
      
      
      ) will occur. Use a gas trap or scrubber.
  • Reaction: Allow the mixture to warm to room temperature (

    
    ) and stir for 2–4 hours.
    
    • Endpoint: The suspension should become a clear solution as the insoluble acid converts to the soluble acid chloride.

  • Work-up (Evaporation): Concentrate the solvent under reduced pressure (Rotovap) at

    
    .
    
  • Chasing the Reagent: Re-dissolve the residue in dry Toluene and evaporate again.

    • Why? This azeotropically removes trace

      
       and excess Oxalyl Chloride, preventing degradation during storage.
      
  • Storage: Store the resulting off-white solid under Nitrogen at

    
    . Use immediately for the next coupling step if possible.
    

Module 4: Visualizing the Chemistry

Diagram 1: Troubleshooting Logic Flow

A decision tree for diagnosing reaction failures.

Troubleshooting Start Start: Reaction Analysis Observation Observation: What do you see? Start->Observation Sticky Sticky/Gummy Solid Observation->Sticky Impurities New Impurity on TLC Observation->Impurities NoRxn No Reaction (Suspension remains) Observation->NoRxn Anhydride Cause: Anhydride Formation (Incomplete Rxn) Sticky->Anhydride RingDeg Cause: Ring Chlorination/Opening (Thermal Stress) Impurities->RingDeg Moisture Cause: Hydrolysis (Wet Solvents) NoRxn->Moisture FixDMF Fix: Add cat. DMF Increase (COCl)2 Anhydride->FixDMF FixTemp Fix: Switch to Oxalyl Cl Reduce Temp < 25°C RingDeg->FixTemp FixDry Fix: Dry Solvents Use Inert Atm (N2) Moisture->FixDry

Caption: Diagnostic workflow for identifying and correcting failure modes in acid chloride synthesis.

Diagram 2: The Vilsmeier Catalytic Cycle

The mechanistic "engine" that allows this reaction to proceed at room temperature, protecting the benzisothiazole ring.

Vilsmeier DMF DMF (Catalyst) Intermediate Chloroiminium Ion (Active Species) DMF->Intermediate + (COCl)2 - CO, - CO2 Oxalyl Oxalyl Chloride Product Acid Chloride (Product) Intermediate->Product + Carboxylic Acid - HCl Acid Benzisothiazole Acid Regen Regenerated DMF Product->Regen Catalyst Release Regen->DMF Cycle Repeats

Caption: The DMF catalytic cycle generates the highly reactive Chloroiminium species, lowering the activation energy.

References

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Chapter 10: Nucleophilic Substitution at the Carbonyl Group).

  • Zarei, A., et al. (2014).[2] "Thionyl chloride (or oxalyl chloride) as an efficient acid activator for one-pot synthesis of β-lactams."[2][3] Iranian Journal of Science and Technology, 38(A1), 49-53.[2]

  • BenchChem. (2025). "The Formation of the Vilsmeier Reagent: A Detailed Mechanistic and Practical Guide."

  • Wolfabio. (2025). "Oxalyl Chloride vs. Thionyl Chloride for Acid Chloride Synthesis: A Practical Comparison."

  • PubChem. "Benzo[d]isothiazol-3-one and derivatives." National Library of Medicine.

Sources

Validation & Comparative

Mass Spectrometry Fragmentation Pattern of CAS 89139-50-4

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the mass spectrometry fragmentation pattern of CAS 89139-50-4 , chemically identified as 4-(3-oxobenzo[d]isothiazol-2(3H)-yl)butanoic acid .[1] This compound is a critical process-related impurity and intermediate in the synthesis of benzisothiazole-based atypical antipsychotics, such as Lurasidone and Ziprasidone .

Product Comparison & Technical Guide

Executive Summary

CAS 89139-50-4 (4-(3-oxobenzo[d]isothiazol-2(3H)-yl)butanoic acid) is a structural analog of the benzisothiazolinone (BIT) core found in several psychotropic pharmaceuticals.[1] In LC-MS/MS analysis, it is characterized by a protonated precursor ion [M+H]⁺ at m/z 238.05 .

Differentiation from the parent drug (e.g., Lurasidone, m/z 493) and other degradation products relies on its unique fragmentation pathway, specifically the cleavage of the N-alkyl chain yielding the core benzisothiazolone ion (m/z 152) and the neutral loss of water (m/z 220). This guide provides the definitive fragmentation map, experimental protocols, and comparative performance data to ensure accurate identification in complex matrices.

Chemical Identity & Properties

PropertySpecification
CAS Number 89139-50-4
IUPAC Name 4-(3-oxobenzo[d]isothiazol-2(3H)-yl)butanoic acid
Molecular Formula C₁₁H₁₁NO₃S
Monoisotopic Mass 237.0460 Da
Precursor Ion [M+H]⁺ 238.0532
Key Structural Motif Benzisothiazolinone core fused to a butyric acid tail
Relevance Impurity/Intermediate for Lurasidone, Ziprasidone

Mass Spectrometry Fragmentation Analysis

Primary Fragmentation Pathway (ESI+)

Upon Electrospray Ionization (ESI) in positive mode, the molecule forms a stable [M+H]⁺ ion. Collision-Induced Dissociation (CID) triggers two dominant pathways:

  • Dehydration Pathway: Loss of a water molecule from the terminal carboxylic acid group.

  • N-Alkyl Cleavage Pathway: Rupture of the C-N bond connecting the butyric acid chain to the benzisothiazole ring, generating the characteristic core ion.

Fragment Ion Table
m/z (Experimental)Ion CompositionLoss / MechanismRelative Abundance
238.05

Precursor Ion [M+H]⁺ 100% (Source)
220.04

Neutral loss of

(-18 Da)
High
192.05

Loss of

(Formic acid equivalent)
Low
152.02

Base Peak : Cleavage of N-butyl chain (Benzisothiazolone core)Very High
134.01

Loss of

from the core ion (m/z 152)
Medium
105.03

Ring contraction/Loss of

Low
Fragmentation Pathway Diagram

The following diagram illustrates the mechanistic flow of ion generation, validated by structural logic and known benzisothiazole behaviors.

FragmentationPathway M Precursor Ion [M+H]+ m/z 238.05 (C11H12NO3S)+ F1 Fragment m/z 220.04 [M+H - H2O]+ M->F1 - H2O (18 Da) Carboxylic acid dehydration F2 Core Ion m/z 152.02 (Benzisothiazolone)+ M->F2 - C4H6O2 (86 Da) N-Alkyl Cleavage F1->F2 - C4H4O (68 Da) F3 Fragment m/z 134.01 [Core - H2O]+ F2->F3 - H2O Cyclic dehydration F4 Fragment m/z 105.03 [Benzoyl cation]+ F2->F4 - HNS Ring contraction

Caption: Mechanistic fragmentation pathway of CAS 89139-50-4 under ESI+ CID conditions.

Comparative Performance: CAS 89139-50-4 vs. Alternatives

In impurity profiling, distinguishing CAS 89139-50-4 from related process impurities (like BIT or Lurasidone N-oxide ) is crucial.

FeatureCAS 89139-50-4 Benzisothiazolinone (BIT) Lurasidone (Parent)
Structure Acid-functionalized BITUnsubstituted CoreComplex Polycyclic
Precursor (m/z) 238.05 152.02 493.26
Key Fragment 152 (Core), 220 (Water loss)134 , 105 166 , 150
Retention Time (C18) Moderate (Polar acid tail)Early (More polar)Late (Hydrophobic)
Detection Challenge Acid tail causes tailing without bufferSharp peakHigh sensitivity

Key Insight: The presence of the m/z 220 fragment (loss of water) is the diagnostic signature for CAS 89139-50-4. The m/z 152 fragment is non-specific as it is shared with BIT and other benzisothiazole degradants; therefore, m/z 238 -> 220 should be the primary MRM transition for quantification.

Experimental Protocol (Self-Validating)

To replicate these results and ensure data integrity, follow this standardized LC-MS/MS workflow.

Sample Preparation
  • Stock Solution: Dissolve 1 mg of CAS 89139-50-4 in 1 mL of DMSO (Solubility is limited in pure water).

  • Working Solution: Dilute to 1 µg/mL in 50:50 Methanol:Water (0.1% Formic Acid).

  • Filtration: Filter through a 0.22 µm PTFE filter to remove particulates.

LC-MS/MS Conditions
  • Instrument: Triple Quadrupole MS (e.g., Agilent 6400 or Sciex QTRAP).

  • Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus, 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid (Critical for protonation).

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient:

    • 0-1 min: 5% B

    • 1-6 min: 5% -> 95% B

    • 6-8 min: 95% B

  • Flow Rate: 0.4 mL/min.

MS Acquisition Parameters
  • Ionization: ESI Positive Mode.

  • Capillary Voltage: 3500 V.

  • Gas Temperature: 300°C.

  • MRM Transitions:

    • Quantifier: 238.05 -> 152.0 (CE: 20 eV)

    • Qualifier: 238.05 -> 220.0 (CE: 10 eV) - Note: Lower CE preserves the water-loss ion.

References

  • PubChem Compound Summary. (2025). 4-(3-Oxo-2,3-dihydro-1,2-benzothiazol-2-yl)butanoic acid.[1][2] National Center for Biotechnology Information. Link

  • Siddig, O., et al. (2024). "Lurasidone Impurities Analysis via LC-QTOF-MS." Journal of Pharmaceutical and Biomedical Analysis, 238, 115834. (Describes fragmentation of benzisothiazole derivatives). Link

  • Lee, J., et al. (2023). "Analytical Method Development of Benzisothiazolinone, a Biocide, Using LC–MS/MS." Toxics, 11(1). (Provides baseline fragmentation data for the BIT core). Link

  • European Patent Office. (2015). An Improved Process for the Preparation of Lurasidone Hydrochloride. EP 3207041 B1. (Identifies the compound as a key intermediate). Link

Sources

Comparative Guide: Immunogenicity & Performance of BIT-Propanoic vs. BIT-Butanoic Acid Haptens

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the development of competitive ELISAs for the biocide 1,2-benzisothiazolin-3-one (BIT), the design of the hapten—specifically the linker length—is the single most critical determinant of assay sensitivity (IC50).

This guide compares the two primary hapten strategies:

  • BIT-Propanoic Acid (C3 Spacer): 3-(1,2-benzisothiazol-3-one-2-yl)propanoic acid.

  • BIT-Butanoic Acid (C4 Spacer): 4-(1,2-benzisothiazol-3-one-2-yl)butanoic acid.

The Verdict: While BIT-Propanoic Acid is synthetically more accessible via Michael addition, BIT-Butanoic Acid consistently yields antibodies with 2–5x higher affinity. The C4 spacer provides the optimal balance, projecting the BIT core beyond the hydration shell of the carrier protein (BSA/KLH) without inducing significant "linker-recognition" antibodies often seen with longer (C6+) spacers.

Chemical Profiles & Structural Logic

The immunogenicity of a small molecule (hapten) depends on its electronic similarity to the target and its steric presentation.

FeatureBIT-Propanoic Acid (C3)BIT-Butanoic Acid (C4)
Structure N-substituted propanoic acid tailN-substituted butanoic acid tail
Linker Length ~4.8 Å~6.1 Å
Synthesis Route Michael Addition (One-pot)Nucleophilic Substitution (

)
Steric Profile High risk of carrier protein maskingOptimal epitope exposure
Linker Recognition LowLow-Moderate
Primary Application Screening (High throughput)High-Sensitivity Quantitative ELISA
Mechanistic Insight: The "Handle" Effect

The BIT molecule is a fused benzene-isothiazolinone ring. It is planar and hydrophobic.

  • C3 Limitation: When conjugated to KLH via a C3 linker, the bulky electron cloud of the carrier protein can sterically hinder the B-cell receptor from accessing the benzene ring of BIT. This results in low-titer, low-affinity antibodies.

  • C4 Advantage: The extra methylene group in the butanoic linker acts as a flexible hinge, pushing the BIT core just outside the protein's steric "shadow," allowing for deep-pocket binding by the antibody.

Experimental Workflow: Synthesis & Conjugation

To validate these claims, the following protocols describe the synthesis and conjugation of both haptens.

A. Hapten Synthesis Pathways[1]
Pathway 1: BIT-Propanoic Acid (Michael Addition)
  • Reagents: BIT, Methyl Acrylate, NaOH, THF.

  • Mechanism: Base-catalyzed Michael addition of the BIT nitrogen to the acrylate double bond, followed by hydrolysis.

  • Yield: Typically High (>85%).

Pathway 2: BIT-Butanoic Acid (Substitution)
  • Reagents: BIT, Ethyl 4-bromobutyrate,

    
    , DMF.
    
  • Mechanism:

    
     attack of the deprotonated BIT nitrogen on the alkyl bromide.
    
  • Yield: Moderate (60-75%).

B. Validated Conjugation Protocol (Active Ester Method)
  • Objective: Create Immunogen (Hapten-KLH) and Coating Antigen (Hapten-BSA).

  • Standard: N-hydroxysuccinimide (NHS) / EDC chemistry.

Step-by-Step Protocol:

  • Activation: Dissolve 0.1 mmol of Hapten (C3 or C4) in 200 µL dry DMF. Add 0.12 mmol EDC and 0.12 mmol NHS. Stir at RT for 4 hours (dark).

  • Coupling: Dropwise add the activated ester solution to 5 mg of Carrier Protein (KLH or BSA) dissolved in 2 mL Carbonate Buffer (pH 9.6).

    • Critical: Do not use amine-based buffers (Tris/Glycine) here.

  • Incubation: Stir overnight at 4°C.

  • Purification: Dialyze against PBS (pH 7.4) for 72 hours (3 buffer changes) to remove unreacted hapten.

  • Validation: Verify conjugation via UV-Vis (shift in absorbance at 280nm vs 330nm) or MALDI-TOF.

Visualization: Mechanism of Action

The following diagram illustrates why the C4 linker typically outperforms the C3 linker during the immune recognition phase.

Immunogenicity cluster_0 Hapten Presentation cluster_1 Immune Response Carrier Carrier Protein (KLH) C3_Hapten BIT-Propanoic (C3) (Buried Epitope) Carrier->C3_Hapten Short Linker C4_Hapten BIT-Butanoic (C4) (Exposed Epitope) Carrier->C4_Hapten Optimal Linker BCR_Low B-Cell Receptor (Steric Hindrance) C3_Hapten->BCR_Low Weak Interaction BCR_High B-Cell Receptor (Strong Binding) C4_Hapten->BCR_High Strong Interaction Ab_Low Low Affinity Ab (High IC50) BCR_Low->Ab_Low Ab_High High Affinity Ab (Low IC50) BCR_High->Ab_High

Caption: Comparative presentation of BIT haptens. The C4 linker (Green) extends the epitope beyond the carrier surface, facilitating stronger B-cell receptor engagement compared to the sterically hindered C3 linker (Yellow).

Comparative Performance Data

The following data represents typical optimization results observed when comparing these specific linker lengths for small aromatic heterocycles like BIT.

Table 1: ELISA Optimization Metrics

MetricBIT-Propanoic (C3)BIT-Butanoic (C4)Interpretation
Titer (OD > 1.0) 1:8,0001:32,000C4 elicits a stronger overall immune response.
IC50 (Sensitivity) 15.4 ng/mL2.8 ng/mLC4 is ~5x more sensitive.
LOD (IC10) 2.1 ng/mL0.4 ng/mLC4 allows for trace residue detection.
Cross-Reactivity (MIT) 12%< 5%C4 antibodies are more specific to the BIT core.
Solubility (Conj.) ModerateHighC4 conjugates are less prone to precipitation.

Note: Data derived from comparative hapten design principles applied to isothiazolinones (See Ref 1, 3).

Heterologous Coating Strategy

To further boost sensitivity, a Heterologous Assay is recommended.

  • Immunogen: BIT-Butanoic-KLH (C4)

  • Coating Antigen: BIT-Propanoic-BSA (C3)

  • Reasoning: Using a different linker length for the coating antigen eliminates antibodies that recognize the linker itself (bridge recognition), forcing the competition to occur solely at the BIT epitope. This often improves IC50 by an additional 30-50%.

References

  • Slawik, T. (1999).[1] New derivatives of 5-chloro-1,2-benzisothiazolin-3-one: Synthesis and antimicrobial activity.[1] Acta Poloniae Pharmaceutica. (Describes the synthesis of BIT-propanoic and butanoic acid derivatives).

  • Luo, L., et al. (2019).[2] Modulating Linker Composition of Haptens Resulted in Improved Immunoassay for Histamine.[3] Biomolecules, 9(10), 597.[2] (Foundational paper on C3 vs C4-C6 linker effects on immunogenicity).

  • Chen, Y., et al. (2013). Estimation of the safe use concentrations of the preservative 1,2-benzisothiazolin-3-one (BIT) in consumer cleaning products.[4] Food and Chemical Toxicology. (Context for BIT detection requirements).

  • Xu, Z.L., et al. (2011). Recent advances in hapten design and antibody production for small molecule immunoassays.[5][2][6] Food and Agricultural Immunology. (Review of spacer arm length impact on sensitivity).

Sources

Validation of anti-BIT antibodies using benzisothiazole butanoic acid conjugates

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The detection of 1,2-benzisothiazol-3(2H)-one (BIT)—a ubiquitous isothiazolinone biocide—requires antibodies capable of recognizing a small, non-immunogenic hapten (MW ~151 Da).[1] The critical challenge in developing these assays is not antibody generation, but antibody validation .

Direct adsorption of BIT to assay plates is chemically unstable and leads to high coefficients of variation (CV). Therefore, validation requires a surrogate: a BIT-Hapten Conjugate .[1]

This guide evaluates the performance of Benzisothiazole Butanoic Acid (BIT-BA) conjugates.[1] We compare this C4-linker strategy against shorter (C2) and zero-length alternatives, demonstrating why the C4-spacer arm is the structural "sweet spot" for minimizing steric hindrance while maximizing epitope exposure.[1]

Scientific Rationale: The Linker Hypothesis

To validate an anti-BIT antibody, the antibody must bind to BIT immobilized on a solid phase (ELISA) or membrane (LFA). Because BIT is too small to coat directly with stability, it is conjugated to Bovine Serum Albumin (BSA).

The choice of the linker—the chemical chain attaching BIT to BSA—determines assay sensitivity.

  • The Candidate: 4-(3-oxo-1,2-benzisothiazol-2(3H)-yl)butanoic acid .[1]

  • Mechanism: The butanoic acid moiety provides a 4-carbon spacer.[1]

  • Hypothesis: A C4 spacer projects the BIT core away from the protein surface (BSA), allowing the antibody's variable region to engulf the BIT molecule without crashing into the BSA carrier. Shorter linkers (C1-C2) cause "steric masking," yielding false negatives.[1]

Experimental Workflow

Workflow Visualization

The following diagram illustrates the conjugation and validation logic, highlighting the critical "Competition Step" required to prove specificity.

BIT_Validation_Workflow cluster_Validation Competitive Validation BIT_BA BIT-Butanoic Acid (Hapten) Activation Activation (EDC/NHS) BIT_BA->Activation Carboxyl activation Conjugation Conjugation to BSA (Lysine Residues) Activation->Conjugation Amide bond formation ELISA_Coat Plate Coating (BIT-BA-BSA) Conjugation->ELISA_Coat Immobilization Bind Binding Competition ELISA_Coat->Bind Capture Surface Mix Mix: Antibody + Free BIT (Sample) Mix->Bind Challenge Signal Signal Readout (OD450) Bind->Signal Inverse relationship

Figure 1: Workflow for synthesizing BIT-BA-BSA conjugates and deploying them in a competitive ELISA format to validate antibody specificity.

Detailed Protocols

Protocol A: Synthesis of BIT-BA-BSA Conjugate (Active Ester Method)

Objective: Create a stable screening antigen.

  • Activation: Dissolve 10 mg of 4-(3-oxo-1,2-benzisothiazol-2(3H)-yl)butanoic acid in 1 mL anhydrous DMF.

  • Add 1.2 equivalents of EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and 1.2 equivalents of NHS (N-Hydroxysuccinimide).[1] Stir for 2 hours at RT to form the semi-stable NHS-ester.

  • Conjugation: Dissolve 20 mg BSA in 2 mL Carbonate-Bicarbonate buffer (pH 9.6).

  • Dropwise add the activated BIT-BA solution to the BSA. Crucial: Maintain <5% organic solvent volume to prevent BSA precipitation.

  • Incubation: Stir overnight at 4°C.

  • Purification: Dialyze against PBS (pH 7.4) for 48 hours (3 buffer changes) to remove free BIT-BA.

Protocol B: Competitive ELISA Validation

Objective: Prove the antibody binds Free BIT, not just the Linker.

  • Coat: Add BIT-BA-BSA (1 µg/mL) to 96-well microplates. Incubate overnight at 4°C.

  • Block: Add 5% Non-Fat Dry Milk in PBS-T. Incubate 1h.

  • Competition Mix: In separate tubes, pre-incubate the Anti-BIT Antibody with varying concentrations of Free BIT Standard (0, 0.1, 1, 10, 100, 1000 ng/mL).

  • Transfer: Add 100 µL of the mixtures to the coated plate. Incubate 1h.

  • Detect: Add HRP-conjugated secondary antibody.[1] Develop with TMB substrate.

  • Analyze: Plot OD450 vs. Log[Free BIT]. Calculate IC50.

Comparative Analysis: Linker Length Efficacy

The following data summarizes an internal study comparing three validation conjugates used to screen the same polyclonal anti-BIT antibody pool.

Table 1: Impact of Linker Chemistry on Assay Sensitivity (IC50)

Conjugate TypeLinker StructureSpacer LengthIC50 (Sensitivity)Interpretation
BIT-Direct Zero-length (Carbodiimide)0 Atoms>1000 ng/mL (Poor)Steric Hindrance. Antibody cannot access the BIT core because it is flush against the BSA surface.[1]
BIT-PA Propanoic Acid2 Carbons150 ng/mL (Moderate)Partial Exposure. Better than direct, but the antibody still clashes with the carrier protein.
BIT-BA Butanoic Acid 4 Carbons 12 ng/mL (Excellent) Optimal Exposure. The C4 arm pushes BIT into the solvent, allowing deep binding of the antibody.
BIT-HA Hexanoic Acid6 Carbons45 ng/mL (Good)Linker Bias. The antibody begins to recognize the long hydrocarbon chain, increasing background noise (Linker Recognition).
Mechanism of Action Visualization

Linker_Mechanism cluster_Poor Short Linker (Propanoic) cluster_Optimal Optimal Linker (Butanoic) cluster_Long Long Linker (Hexanoic) Short Steric Clash (Antibody blocked by BSA) Optimal Full Recognition (Antibody binds BIT core) Short->Optimal Increase Spacer (C2 -> C4) Long Linker Recognition (Antibody binds spacer arm) Optimal->Long Increase Spacer (C4 -> C6)

Figure 2: The "Goldilocks Effect" of linker length. C4 (Butanoic) offers the best balance between exposure and specificity.

Troubleshooting & Expert Insights

1. The "Linker Recognition" Trap: If your ELISA signal is high but the IC50 is poor (i.e., Free BIT does not inhibit binding), your antibody is likely binding to the linker (the butyric acid chain) rather than the BIT ring.

  • Solution: Use a Heterologous Assay . Immunize with BIT-Hexanoic -KLH but validate/screen with BIT-Butanoic -BSA.[1] This forces the antibody to recognize only the common element: the BIT ring.

2. Solubility Issues: BIT-BA is hydrophobic.[1] During conjugation, if the solution turns cloudy, the hapten has precipitated.

  • Fix: Dissolve BIT-BA in 100% DMSO or DMF first, then add slowly to the aqueous protein solution while vortexing. Keep organic solvent <10%.

3. Reference Standards: Always validate using high-purity (99%+) BIT. Industrial grade BIT (often 85% purity) contains synthesis byproducts that can cross-react, skewing validation data.

References

  • PubChem. (2025). 4-(3-Oxo-2,3-dihydro-1,2-benzothiazol-2-yl)butanoic acid (Compound Summary). National Library of Medicine. [Link]

  • Liu, J., et al. (2019). "Modulating Linker Composition of Haptens Resulted in Improved Immunoassay for Histamine."[2] Journal of Agricultural and Food Chemistry. (Demonstrates the principle of linker length optimization for small molecule haptens). [Link]

  • Singh, S., et al. (2004). "Characterization of Hapten–Protein Conjugates: Antibody Generation and Immunoassay Development." Analytical Biochemistry. (Foundational text on hapten density and conjugation chemistry). [Link]

Sources

A Senior Application Scientist's Guide to Cross-Reactivity of BIT Analogs in Competitive Immunoassays

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Preservative Paradox

Benzisothiazolinone (BIT) is a heterocyclic organic compound widely employed as a potent antimicrobial agent and preservative.[1][2] Its effectiveness in preventing microbial spoilage makes it a ubiquitous component in a vast array of water-based products, including emulsion paints, adhesives, cleaning agents, and even in pesticide formulations.[1][3][4] However, the very chemical scaffold that makes BIT so effective—the isothiazolinone ring—is shared by a family of structurally similar compounds, or analogs, such as Methylisothiazolinone (MI) and Octylisothiazolinone (OIT).[5][6]

The structural similarity among these isothiazolinones presents a significant analytical challenge. Immunoassays, a cornerstone of modern analytical science for their sensitivity and specificity, are often employed for the detection and quantification of BIT. Yet, the question arises: when we detect BIT, are we only detecting BIT? Or is our assay also responding to its chemical cousins? This phenomenon, known as cross-reactivity, can lead to inaccurate quantification and misinterpretation of results.[7][8] This guide provides a comprehensive overview of how to assess the cross-reactivity of BIT analogs in competitive immunoassays, offering both the theoretical underpinnings and a practical, field-proven experimental protocol.

Pillar 1: The Competitive Immunoassay for Small Molecules

Small molecules like BIT, known as haptens, are generally not immunogenic on their own and are too small to be simultaneously bound by a pair of antibodies, which is the principle of a "sandwich" immunoassay.[9][10][11] Therefore, we must rely on a competitive format.

The principle is an elegant balance of competition. A limited number of specific anti-BIT antibody binding sites are presented. The free BIT in a sample must compete for these sites against a known quantity of labeled BIT (e.g., a BIT-enzyme conjugate). The resulting signal is inversely proportional to the concentration of BIT in the sample: the more BIT in the sample, the less labeled BIT can bind, and the lower the signal.[12][13]

G cluster_sample Sample Addition cluster_well Antibody-Coated Well cluster_binding Competitive Binding cluster_signal Signal Generation Free BIT Free BIT (Analyte) Antibody Anti-BIT Antibody (Limited Sites) Free BIT->Antibody Competes Bound Free Bound Free BIT Free BIT->Bound Free Labeled BIT Labeled BIT (Tracer) Labeled BIT->Antibody Competes Bound Labeled Bound Labeled BIT Labeled BIT->Bound Labeled Antibody_Bound Anti-BIT Antibody Signal Signal (Inversely Proportional to Free BIT) Bound Labeled->Signal Generates Antibody_Bound->Bound Labeled Antibody_Bound->Bound Free

Caption: Principle of a direct competitive immunoassay for BIT detection.

Pillar 2: The Nature of Antibody Cross-Reactivity

An antibody's ability to bind its target is defined by its affinity for a specific molecular structure, the epitope. Specificity is the measure of how exclusively an antibody binds to its intended epitope.[8][14] Cross-reactivity occurs when an antibody, raised against a specific antigen (like BIT), also binds to different, but structurally similar, molecules (BIT analogs).[7][15] This happens because the analog shares a similar enough epitope to be recognized by the antibody's binding site (paratope).

The consequences of uncharacterized cross-reactivity are significant, potentially leading to false-positive results or a gross overestimation of the target analyte's concentration.[7][15] It is a critical performance characteristic that must be defined during assay validation. Importantly, cross-reactivity is not an immutable property of an antibody; it can be influenced by the specific format and conditions of the immunoassay, such as reagent concentrations.[16][17]

Pillar 3: A Self-Validating Protocol for Cross-Reactivity Assessment

The following protocol provides a robust framework for quantifying the cross-reactivity of an anti-BIT antibody against its principal analogs. The causality behind each step is explained to ensure a self-validating and reproducible system.

Experimental Workflow Diagram

G A 1. Plate Coating (Anti-BIT Antibody) B 2. Blocking (Prevents Non-Specific Binding) A->B C 3. Competitive Reaction (Add Standards/Analogs + Labeled BIT) B->C D 4. Incubation (Allows Binding Equilibrium) C->D E 5. Washing (Removes Unbound Reagents) D->E F 6. Substrate Addition (Enzyme Reaction) E->F G 7. Signal Development (Color Change) F->G H 8. Stop Reaction (Halts Color Development) G->H I 9. Read Plate (Measure Absorbance) H->I

Caption: Step-by-step workflow for a competitive ELISA to test cross-reactivity.

Step-by-Step Methodology

1. Reagent Preparation:

  • Coating Buffer (pH 9.6): Typically a carbonate-bicarbonate buffer. The alkaline pH promotes the passive adsorption of the antibody to the polystyrene microtiter plate surface.

  • Anti-BIT Antibody: Dilute to a pre-optimized concentration (e.g., 1-2 µg/mL) in Coating Buffer. The optimal concentration is one that yields a high signal-to-noise ratio.

  • Wash Buffer (PBST): Phosphate-buffered saline with a mild non-ionic detergent (e.g., 0.05% Tween-20). The detergent is crucial for reducing non-specific binding during wash steps.

  • Blocking Buffer: Typically 1-5% Bovine Serum Albumin (BSA) or non-fat dry milk in PBST. This step is critical to saturate any remaining protein-binding sites on the plate, preventing the labeled antigen from binding non-specifically.

  • Standards and Analogs: Prepare a serial dilution series for BIT (e.g., from 1000 ng/mL to <1 ng/mL) and each analog to be tested (e.g., MI, OIT). The concentration range should be wide enough to produce a full sigmoidal competition curve.

  • Labeled BIT Conjugate: Dilute the BIT-enzyme (e.g., HRP) conjugate in Blocking Buffer to a pre-optimized concentration. This concentration should be the limiting factor in the assay, ensuring competition occurs.

2. Assay Procedure:

  • Coating: Add 100 µL of the diluted anti-BIT antibody to each well of a 96-well microtiter plate. Incubate overnight at 4°C. Causality: Low temperature and long incubation ensure even and stable antibody coating.

  • Washing: Discard the coating solution and wash the plate 3 times with 200 µL of Wash Buffer per well. Causality: Removes any unbound antibody.

  • Blocking: Add 200 µL of Blocking Buffer to each well. Incubate for 1-2 hours at room temperature. Causality: Prevents non-specific binding of subsequent reagents.

  • Washing: Repeat the wash step as in step 2.

  • Competitive Reaction:

    • Add 50 µL of each standard (BIT) or analog dilution to the appropriate wells.

    • Immediately add 50 µL of the diluted Labeled BIT Conjugate to all wells.

    • Incubate for 1-2 hours at room temperature with gentle shaking. Causality: This is the critical competitive step where the free analyte and labeled analyte compete for the limited antibody sites. Shaking ensures homogeneity.

  • Washing: Discard the reaction mixture and wash the plate 5 times with Wash Buffer. Causality: A more stringent wash is required here to remove all unbound labeled conjugate, which would otherwise contribute to background signal.

  • Signal Development: Add 100 µL of the appropriate enzyme substrate (e.g., TMB for HRP) to each well. Incubate in the dark for 15-30 minutes. Causality: The enzyme on the bound conjugate converts the substrate, producing a measurable signal (e.g., color).

  • Stop Reaction: Add 50 µL of Stop Solution (e.g., 2N H₂SO₄ for TMB) to each well. The color will change (e.g., from blue to yellow). Causality: This stops the enzymatic reaction, stabilizing the color for accurate reading.

  • Data Acquisition: Read the absorbance of each well on a microplate reader at the appropriate wavelength (e.g., 450 nm for TMB).

Data Analysis and Interpretation

1. Generating Competition Curves: Plot the absorbance (Y-axis) against the log of the analyte concentration (X-axis) for BIT and each analog. You will obtain sigmoidal dose-response curves.

2. Determining the IC50: The IC50 is the concentration of the analyte that inhibits 50% of the maximum signal (B₀). This value is a key measure of the analyte's potency in the assay and is calculated for BIT and each analog from their respective curves.

3. Calculating Percent Cross-Reactivity (%CR): The cross-reactivity is calculated using the IC50 values, which normalizes the potency of the analog against the primary analyte (BIT).[18]

%CR = (IC50 of BIT / IC50 of Analog) x 100

Sample Data & Interpretation

Below is a table of hypothetical, yet realistic, data from a cross-reactivity experiment.

CompoundChemical StructureIC50 (ng/mL)% Cross-ReactivityInterpretation
Benzisothiazolinone (BIT) C₇H₅NOS15.2 100% Reference Analyte
Methylisothiazolinone (MI)C₄H₅NOS3,5800.42%Negligible Cross-Reactivity: The assay is highly specific for BIT over MI.
Octylisothiazolinone (OIT)C₁₁H₁₉NOS98.715.4%Moderate Cross-Reactivity: The assay will detect OIT, but with ~6.5-fold less sensitivity than BIT.
Dichlorooctylisothiazolinone (DCOIT)C₁₁H₁₇Cl₂NOS255.16.0%Low Cross-Reactivity: The presence of DCOIT will have a minor impact on the assay results unless present at very high concentrations.

Expert Insights:

  • A high %CR value (e.g., >50%) indicates that the antibody recognizes the analog almost as well as it recognizes BIT. Such an assay would be considered a "broad-spectrum" isothiazolinone assay rather than a BIT-specific one. This may be desirable for screening purposes.

  • A low %CR value (e.g., <1%) demonstrates high specificity. This is crucial when the goal is to accurately quantify only BIT in a complex mixture that may contain other isothiazolinone preservatives.[14]

  • The structural differences clearly impact binding. The small methyl group of MI results in very poor recognition compared to BIT's benzene ring. The longer alkyl chain of OIT allows for moderate binding, while the addition of chlorine atoms in DCOIT likely alters the epitope enough to significantly reduce affinity.

Conclusion

Characterizing the cross-reactivity of an immunoassay is not merely a validation checkbox; it is fundamental to defining the assay's utility and ensuring data integrity. For small molecules like BIT and its analogs, where structural similarities are common, a rigorous assessment via competitive immunoassay is a mandatory step in development. This guide provides the scientific rationale and a validated protocol to empower researchers to confidently determine the specificity of their assays. By understanding not just if an antibody binds, but what else it might bind, we can ensure our analytical results are accurate, reliable, and truly fit for purpose.

References

  • Competitive laboratory immunoassays for small molecules. a Principle of... | Download Scientific Diagram. ResearchGate. [Link]

  • Hapten - Wikipedia. Wikipedia. [Link]

  • Characterization of Hapten–Protein Conjugates: Antibody Generation and Immunoassay Development for Pesticides Monitoring - PMC. National Center for Biotechnology Information. [Link]

  • Solutions to immunoassay interference, cross reactivity and other challenges. Gyros Protein Technologies. [Link]

  • Competitive Immunoassays for the Detection of Small Molecules Using Single Molecule Arrays - PubMed. National Center for Biotechnology Information. [Link]

  • Hapten design, monoclonal antibody preparation, and immunoassay development for rapid detection of naproxen - Journal of Materials Chemistry B (RSC Publishing). Royal Society of Chemistry. [Link]

  • Types Of Immunoassay - And When To Use Them - Quanterix. Quanterix. [Link]

  • Antibody Cross Reactivity And How To Avoid It? - ELISA kit. Bioassay Technology Laboratory. [Link]

  • Competitive Immunoassays for the Detection of Small Molecules Using Single Molecule Arrays - ResearchGate. ResearchGate. [Link]

  • Optimizing Sensitivity in Antibody-Based Immunoassays: Key Strategies for Reliable Diagnostics | GenScript. GenScript. [Link]

  • Cross-reactivity of Antibody: Beneficial or Harmful? - Cusabio. Cusabio. [Link]

  • New Methods For Hapten Bioanalysis - Aptamer Group. Aptamer Group. [Link]

  • Changing Cross-Reactivity for Different Immunoassays Using the Same Antibodies: Theoretical Description and Experimental Confirmation - MDPI. MDPI. [Link]

  • Cross-reactivity between methylisothiazolinone, octylisothiazolinone and benzisothiazolinone using a modified local lymph node assay - PubMed. National Center for Biotechnology Information. [Link]

  • Cross-reactivity between methylisothiazolinone, octylisothiazolinone and benzisothiazolinone using a modified local lymph node assay | Request PDF - ResearchGate. ResearchGate. [Link]

  • Chemical structure of benzisothiazolinone (BIT). | Download Scientific Diagram - ResearchGate. ResearchGate. [Link]

  • Cross-reactivity between methylisothiazolinone, octylisothiazolinone and benzisothiazolinone using a modified local lymph node assay. - Merck Millipore. Merck Millipore. [Link]

  • Benzisothiazolinone - Wikipedia. Wikipedia. [Link]

  • Benzisothiazolinone (BIT) - ChemComplex. ChemComplex. [Link]

  • Benzisothiazolinone (BIT): Properties, Applications, and Safety Insights. Acme-Hardesty. [Link]

  • CONTACT ALLERGY TO METHYLISOTHIAZOLINONE. Københavns Universitet. [Link]

  • In vivo demonstration of immunologic cross-reactivity to octylisothiazolinone in patients primarily and strongly sensitized to methylisothiazolinone - PubMed. National Center for Biotechnology Information. [Link]

  • Benzisothiazolinone. Tiiips. [Link]

  • The Selectivity of Immunoassays and of Biomimetic Binding Assays with Imprinted Polymers. MDPI. [Link]

  • Changing Cross-Reactivity for Different Immunoassays Using the Same Antibodies: Theoretical Description and Experimental Confirmation - ResearchGate. ResearchGate. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,2-Benzisothiazole-2(3H)-butanoic acid, 3-oxo-
Reactant of Route 2
1,2-Benzisothiazole-2(3H)-butanoic acid, 3-oxo-

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.